molecular formula C7H15NO B1315307 N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine CAS No. 7179-96-6

N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine

Cat. No.: B1315307
CAS No.: 7179-96-6
M. Wt: 129.2 g/mol
InChI Key: PMULDAJCNKLGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine (CAS 7179-96-6) is a chemical compound with the molecular formula C 7 H 15 NO and a molecular weight of 129.20 g/mol . Its structure features a methylamine group linked to the 2-position of a tetrahydropyran (THP) ring, a common scaffold in medicinal chemistry known for its ability to influence the physicochemical properties of molecules . The compound is characterized by the SMILES string CNCC1CCCCO1 and the InChIKey PMULDAJCNKLGCN-UHFFFAOYSA-N . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research . Its amine group can act as a nucleophile in reactions, allowing for the introduction of the THP moiety into more complex structures . It can undergo various transformations, including oxidation to form N-oxides and reduction to yield secondary amine derivatives, making it a valuable intermediate for creating diverse compound libraries . In scientific research, it has been investigated for its potential in several therapeutic areas. Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting key enzymes like cyclooxygenase (COX), as well as antimicrobial activity against various bacterial strains . The unique steric and electronic properties of the THP-2-yl isomer make it a valuable scaffold for modulating biological activity and exploring structure-activity relationships in drug discovery . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

N-methyl-1-(oxan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-6-7-4-2-3-5-9-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMULDAJCNKLGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507340
Record name N-Methyl-1-(oxan-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7179-96-6
Record name Tetrahydro-N-methyl-2H-pyran-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7179-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(oxan-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines two plausible and robust synthetic pathways for the preparation of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The absence of a directly published synthesis necessitates the formulation of these routes based on well-established and analogous chemical transformations. The protocols provided are derived from literature precedents for similar substrates and are intended to serve as a comprehensive starting point for laboratory synthesis.

Pathway 1: Reductive Amination of Tetrahydro-2H-pyran-2-carbaldehyde

This pathway offers a direct and efficient one-step approach to the target molecule from the corresponding aldehyde. The key transformation is the formation of an imine intermediate from the aldehyde and methylamine, followed by its in-situ reduction.

Experimental Protocol

A representative protocol for the reductive amination of an aldehyde with methylamine is as follows:

Materials:

  • Tetrahydro-2H-pyran-2-carbaldehyde

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • A mild acid catalyst (e.g., acetic acid), if necessary

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of tetrahydro-2H-pyran-2-carbaldehyde (1.0 eq) in the chosen solvent (DCM or DCE), add methylamine (1.2-1.5 eq).

  • If using methylamine hydrochloride, a base such as triethylamine (1.5 eq) should be added to liberate the free amine.

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The progress of imine formation can be monitored by TLC or GC-MS.

  • Once imine formation is complete or has reached equilibrium, the reducing agent, sodium triacetoxyborohydride (1.5 eq), is added portion-wise to the reaction mixture. The temperature should be monitored and controlled, as the reaction can be exothermic.

  • The reaction is stirred at room temperature for an additional 12-24 hours. Reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with the organic solvent (e.g., DCM). The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Quantitative Data for an Analogous Reductive Amination

The following table summarizes typical quantitative data for the reductive amination of aldehydes with primary amines, which can be expected to be similar for the proposed synthesis.

ParameterValue
Starting Aldehyde Aromatic/Aliphatic Aldehyde
Amine Methylamine
Reducing Agent Sodium triacetoxyborohydride
Solvent Dichloromethane
Reaction Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield 70-95%

Pathway 2: Amide Formation Followed by Reduction

This two-step pathway involves the initial formation of N-methyl-tetrahydro-2H-pyran-2-carboxamide from the corresponding carboxylic acid, followed by its reduction to the target amine. This route is advantageous when the starting material is the carboxylic acid.

Step 2a: Synthesis of N-methyl-tetrahydro-2H-pyran-2-carboxamide

Experimental Protocol

A general procedure for the amidation of a carboxylic acid is as follows:

Materials:

  • Tetrahydro-2H-pyran-2-carboxylic acid

  • Methylamine (solution in THF or as hydrochloride salt)

  • A coupling agent, such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

  • A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent, such as Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tetrahydro-2H-pyran-2-carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add the coupling agent (1.1 eq) and, if applicable, HOBt (1.1 eq).

  • Add the non-nucleophilic base (2.0-3.0 eq) to the mixture.

  • Finally, add methylamine (1.2 eq). If using the hydrochloride salt, ensure enough base is present to neutralize it.

  • The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with the organic solvent and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • The crude amide is purified by column chromatography or recrystallization.

Step 2b: Reduction of N-methyl-tetrahydro-2H-pyran-2-carboxamide

Experimental Protocol

A typical procedure for the reduction of a secondary amide with lithium aluminum hydride (LAH) is provided below.

Materials:

  • N-methyl-tetrahydro-2H-pyran-2-carboxamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the N-methyl-tetrahydro-2H-pyran-2-carboxamide (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction is cooled to 0 °C and carefully quenched using a Fieser workup:

    • Slowly add water (x mL, where x is the mass of LiAlH₄ in grams).

    • Add 15% aqueous NaOH solution (x mL).

    • Add water again (3x mL).

  • The resulting granular precipitate is stirred for 30 minutes and then filtered off. The filter cake is washed with THF.

  • The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude amine.

  • Purification by distillation or column chromatography can be performed if necessary.

Quantitative Data for Analogous Amide Reduction

The following table provides expected quantitative parameters for the reduction of a secondary amide with LiAlH₄.

ParameterValue
Starting Amide Secondary N-methyl amide
Reducing Agent Lithium aluminum hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to reflux
Reaction Time 2-4 hours
Typical Yield 80-95%

Visualizing the Synthesis Pathways

The following diagrams illustrate the two proposed synthetic routes to this compound.

Synthesis_Pathway_1 start Tetrahydro-2H-pyran-2-carbaldehyde product This compound start->product Reductive Amination reagents CH₃NH₂ NaBH(OAc)₃ reagents->start

Caption: Pathway 1: Reductive Amination.

Synthesis_Pathway_2 start Tetrahydro-2H-pyran-2-carboxylic acid intermediate N-methyl-tetrahydro-2H-pyran-2-carboxamide start->intermediate Amidation reagents1 CH₃NH₂ HATU, DIPEA reagents1->start product This compound intermediate->product Reduction reagents2 LiAlH₄ reagents2->intermediate

Caption: Pathway 2: Amide Formation and Reduction.

"N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine" chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of N-Methyl-1-(tetrahydro-2H-pyran-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-Methyl-1-(tetrahydro-2H-pyran-yl)methanamine, a heterocyclic amine of interest in medicinal chemistry and drug development. This document will cover the structural and physicochemical properties of two primary isomers: the 2-substituted and 4-substituted analogs of the tetrahydropyran ring. Due to the limited availability of extensive experimental data in peer-reviewed literature, this guide combines known data with information on closely related compounds and general synthetic principles.

Introduction

N-Methyl-1-(tetrahydro-2H-pyran-yl)methanamine belongs to a class of compounds containing a saturated six-membered oxygen-containing heterocycle (tetrahydropyran) appended with a methylaminomethyl group. The position of this substituent on the tetrahydropyran ring gives rise to different isomers with potentially distinct chemical and biological properties. The 2- and 4-substituted isomers are the most common and will be the focus of this guide. These structures can serve as valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications.

Chemical Identity and Physical Properties

The fundamental properties of the two key isomers are summarized below. It is important to note that while some experimental data is available for related compounds, many of the properties for the target molecules are computed.

Table 1: Chemical Identity of N-Methyl-1-(tetrahydro-2H-pyran-yl)methanamine Isomers

PropertyN-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamineTetrahydro-N-methyl-2H-pyran-4-methanamine
Synonyms N-methyl-1-(oxan-2-yl)methanamineN-methyl-1-(oxan-4-yl)methanamine, Methyl[(oxan-4-yl)methyl]amine[1]
CAS Number Not explicitly assigned (Hydrochloride: 23008-93-7)439081-52-4[1]
Molecular Formula C₇H₁₅NOC₇H₁₅NO[1]
Molecular Weight 129.20 g/mol 129.20 g/mol [1]
Canonical SMILES CNCC1CCCCO1CNCC1CCOCC1[1]
InChI Key PMULDAJCNKLGCN-UHFFFAOYSA-NWMBCUXKYKVTJRF-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of N-Methyl-1-(tetrahydro-2H-pyran-yl)methanamine Isomers

PropertyThis compound (Predicted)Tetrahydro-N-methyl-2H-pyran-4-methanamine (Computed)
Boiling Point Not availableNot available
Melting Point Not availableNot available
Topological Polar Surface Area 21.3 Ų21.3 Ų[1]
Complexity 69.369.3[1]

Synthesis and Experimental Protocols

The synthesis of N-Methyl-1-(tetrahydro-2H-pyran-yl)methanamine isomers is not extensively detailed in the scientific literature. However, a common and effective method for the preparation of such secondary amines is through reductive amination.[2][3] This process involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is subsequently reduced to the corresponding amine.

General Protocol for Reductive Amination

A plausible synthetic route for both isomers involves the reductive amination of the corresponding primary amine, (tetrahydro-2H-pyran-2-yl)methanamine or (tetrahydro-2H-pyran-4-yl)methanamine, with formaldehyde.

Materials:

  • (Tetrahydro-2H-pyran-2-yl)methanamine or (Tetrahydro-2H-pyran-4-yl)methanamine

  • Formaldehyde (aqueous solution, e.g., 37%)

  • Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., methanol, dichloromethane)

  • Acid catalyst (optional, e.g., acetic acid)

Procedure:

  • Dissolve the primary amine in the chosen anhydrous solvent.

  • Add the aqueous formaldehyde solution to the reaction mixture.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for a designated period to allow for imine formation.

  • Cool the reaction mixture in an ice bath and slowly add the reducing agent in portions.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique (e.g., TLC or LC-MS).

  • Quench the reaction by the addition of water or a basic solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Reductive_Amination_Workflow cluster_synthesis Reductive Amination Synthesis start Start: Primary Amine + Formaldehyde imine_formation Imine Formation start->imine_formation reduction Reduction with Reducing Agent imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification workup->purification product Final Product: N-Methylated Amine purification->product Biological_Activity_Status cluster_bioactivity Biological Activity Assessment compound This compound (2- and 4-isomers) screening Pharmacological Screening (In vitro & In vivo assays) compound->screening Subjected to pathway_analysis Signaling Pathway Elucidation screening->pathway_analysis Leads to no_data No Data Available screening->no_data Current Status

References

Technical Guide: N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine (CAS: 23008-93-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine, with CAS number 23008-93-7, is a substituted tetrahydropyran derivative. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the tetrahydropyran ring in numerous biologically active natural products and synthetic drug candidates. The structural features of this molecule, including a chiral center at the 2-position of the pyran ring and a secondary amine, suggest its potential as a versatile building block for the synthesis of more complex molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via reductive amination, and its characterization. To date, there is a notable absence of published experimental data on the biological activity and specific signaling pathway modulation for this compound.

Chemical and Physical Properties

The hydrochloride salt of this compound is the common commercially available form.[1][2][3] The key properties of the hydrochloride salt are summarized in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive experimentally determined physical properties are not widely published.

PropertyValueSource
CAS Number 23008-93-7Multiple Suppliers
Molecular Formula C₇H₁₆ClNO[1][3]
Molecular Weight 165.66 g/mol [1][3]
Appearance White to off-white solid (Predicted)General knowledge
Solubility Soluble in water and polar organic solvents (Predicted)General knowledge
Purity Typically >95%[1]

Synthesis

The most direct and efficient method for the synthesis of this compound is through the reductive amination of 2-tetrahydropyran carboxaldehyde with methylamine. This reaction is typically carried out using a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).

Synthetic Workflow

The overall synthetic pathway involves the formation of an intermediate imine from the aldehyde and amine, which is then reduced in situ to the target secondary amine. The product is subsequently converted to its hydrochloride salt for improved stability and handling.

G cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_product Product Formation 2-Tetrahydropyran\ncarboxaldehyde 2-Tetrahydropyran carboxaldehyde Imine Intermediate Imine Intermediate 2-Tetrahydropyran\ncarboxaldehyde->Imine Intermediate Methylamine Methylamine Methylamine->Imine Intermediate Reduction\n(NaBH(OAc)₃) Reduction (NaBH(OAc)₃) Imine Intermediate->Reduction\n(NaBH(OAc)₃) This compound This compound Reduction\n(NaBH(OAc)₃)->this compound HCl Salt Formation HCl Salt Formation This compound->HCl Salt Formation Final Product\n(CAS: 23008-93-7) Final Product (CAS: 23008-93-7) HCl Salt Formation->Final Product\n(CAS: 23008-93-7)

Caption: Synthetic workflow for this compound hydrochloride.

Experimental Protocol: Reductive Amination

This protocol is based on established procedures for reductive amination using sodium triacetoxyborohydride.

Materials:

  • 2-Tetrahydropyran carboxaldehyde

  • Methylamine (e.g., as a solution in THF or as methylamine hydrochloride)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (e.g., 2M solution in diethyl ether or dioxane)

  • Diethyl ether

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-tetrahydropyran carboxaldehyde (1.0 eq) and anhydrous dichloromethane or 1,2-dichloroethane.

  • Amine Addition: Add a solution of methylamine (1.1 - 1.5 eq). If using methylamine hydrochloride, add a non-nucleophilic base such as triethylamine (1.1 - 1.5 eq) to liberate the free amine.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate the formation of the iminium ion. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 - 2.0 eq) in the reaction solvent. Slowly add this slurry to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification of the Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in diethyl ether or dioxane dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_salt_formation Salt Formation & Isolation Mix Aldehyde,\nAmine & Solvent Mix Aldehyde, Amine & Solvent Add Acetic Acid\n(catalyst) Add Acetic Acid (catalyst) Mix Aldehyde,\nAmine & Solvent->Add Acetic Acid\n(catalyst) Stir at RT\n(Imine Formation) Stir at RT (Imine Formation) Add Acetic Acid\n(catalyst)->Stir at RT\n(Imine Formation) Add NaBH(OAc)₃\n(Reduction) Add NaBH(OAc)₃ (Reduction) Stir at RT\n(Imine Formation)->Add NaBH(OAc)₃\n(Reduction) Monitor by TLC/LC-MS Monitor by TLC/LC-MS Add NaBH(OAc)₃\n(Reduction)->Monitor by TLC/LC-MS Quench with\nNaHCO₃ (aq) Quench with NaHCO₃ (aq) Monitor by TLC/LC-MS->Quench with\nNaHCO₃ (aq) Reaction Complete Extract with DCM Extract with DCM Quench with\nNaHCO₃ (aq)->Extract with DCM Wash with Brine Wash with Brine Extract with DCM->Wash with Brine Dry with MgSO₄ Dry with MgSO₄ Wash with Brine->Dry with MgSO₄ Filter & Concentrate Filter & Concentrate Dry with MgSO₄->Filter & Concentrate Column Chromatography Column Chromatography Filter & Concentrate->Column Chromatography Dissolve in Ether Dissolve in Ether Column Chromatography->Dissolve in Ether Add HCl in Ether Add HCl in Ether Dissolve in Ether->Add HCl in Ether Precipitation Precipitation Add HCl in Ether->Precipitation Filter & Dry Filter & Dry Precipitation->Filter & Dry Final Product Final Product Filter & Dry->Final Product

Caption: Detailed experimental workflow for the synthesis and purification of the target compound.

Characterization Data (Predicted)

As of the date of this guide, detailed experimental characterization data for this compound (CAS: 23008-93-7) is not available in peer-reviewed literature. The following tables present predicted data based on the chemical structure and typical values for similar compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8 - 4.0m1HO-CH-CH₂
~3.4 - 3.6m1HO-CH₂
~2.8 - 3.0m1HN-CH₂
~2.5 - 2.7m1HN-CH₂
~2.45s3HN-CH₃
~1.2 - 1.9m6HPyran ring CH₂

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~78O-CH-CH₂
~68O-CH₂
~55N-CH₂
~36N-CH₃
~30, ~26, ~24Pyran ring CH₂

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/zIon
130.1[M+H]⁺
152.1[M+Na]⁺

Biological Activity and Signaling Pathways

A thorough search of scientific databases and literature reveals no published studies on the biological activity, mechanism of action, or associated signaling pathways for this compound. The structural similarity to other biologically active tetrahydropyran-containing molecules suggests potential for this compound to be explored in various therapeutic areas. Future research is required to elucidate any pharmacological properties.

Conclusion

This compound is a readily accessible chemical entity via a straightforward and high-yielding synthetic route. This technical guide provides a detailed, practical protocol for its synthesis and purification. While currently lacking experimental characterization and biological data in the public domain, its chemical structure marks it as a compound of interest for further investigation in the fields of medicinal chemistry and drug discovery. Researchers are encouraged to use the provided synthetic protocol as a foundation for obtaining this compound for their studies and to subsequently publish their findings to enrich the collective scientific knowledge.

References

"N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine" molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Properties of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine

This technical guide provides a comprehensive overview of the molecular weight and related physicochemical properties of the chemical compound this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Identity and Structure

This compound is an organic compound featuring a tetrahydropyran ring substituted at the 2-position with an N-methylmethanamine group. While specific data for this exact isomer is not widely published, its properties can be reliably determined from its chemical formula, which it shares with its isomers, such as Tetrahydro-N-methyl-2H-pyran-4-methanamine.[1] The chemical formula for this compound is C₇H₁₅NO.[1]

Physicochemical Properties

The key quantitative data for this compound and its isomer are summarized in the table below. The molecular weight is a critical parameter for chemical identification, reaction stoichiometry, and pharmacological modeling.

PropertyValueSource
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1]
Exact Mass 129.115364102 Da[1]
IUPAC Name N-methyl-1-(oxan-2-yl)methanamine

Note: Data is based on the isomeric compound Tetrahydro-N-methyl-2H-pyran-4-methanamine, as computed by PubChem.[1]

Determination of Molecular Weight: Experimental Protocol

The molecular weight of a compound like this compound is typically determined experimentally using mass spectrometry. Below is a generalized protocol for this analysis.

Objective: To determine the molecular weight of the analyte with high precision.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

  • Liquid Chromatography system (for sample introduction, optional)

  • Syringe pump

Materials:

  • Analyte sample

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Volatile acid (e.g., formic acid) for promoting ionization

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Instrumentation Setup:

    • Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

    • Set the ionization source parameters. For this compound, Electrospray Ionization (ESI) in positive mode is appropriate due to the presence of the basic amine group, which is readily protonated.

    • Set the mass analyzer to scan a relevant mass range (e.g., m/z 50-500).

  • Sample Introduction:

    • The prepared sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography system.

  • Data Acquisition:

    • Acquire the mass spectrum. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.

    • For the formula C₇H₁₅NO, the expected m/z for the [M+H]⁺ ion would be approximately 130.123.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion in the mass spectrum.

    • The high-resolution instrument will provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

    • Subtract the mass of a proton (1.007276 Da) from the measured m/z of the [M+H]⁺ ion to determine the experimental molecular weight of the neutral molecule.

Workflow and Data Visualization

As there are no established signaling pathways involving this compound, the following diagram illustrates a generalized workflow for the determination and characterization of a chemical compound's molecular weight.

Workflow for Molecular Weight Determination cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing & Verification Compound Chemical Compound (e.g., C₇H₁₅NO) Dissolution Dissolution in Appropriate Solvent Compound->Dissolution MS Mass Spectrometry (e.g., ESI-Q-TOF) Dissolution->MS Sample Introduction Data_Acq Data Acquisition (Mass Spectrum) MS->Data_Acq Peak_ID Peak Identification ([M+H]⁺) Data_Acq->Peak_ID Calc_MW Calculate Molecular Weight Peak_ID->Calc_MW Formula_Confirm Confirm Elemental Formula Calc_MW->Formula_Confirm Final_Report Molecular Weight (129.20 g/mol) Formula_Confirm->Final_Report Final Result

Caption: A flowchart illustrating the standard procedure for determining the molecular weight of a chemical compound.

References

An In-depth Technical Guide to the Structural Analogs of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous biologically active compounds and natural products. Its favorable pharmacokinetic properties, including metabolic stability and reduced off-target toxicity, make it an attractive component in drug design. This technical guide focuses on the structural analogs of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine, a foundational structure for exploring novel therapeutic agents. While comprehensive structure-activity relationship (SAR) data for this specific compound family is not extensively documented in publicly available literature, this whitepaper provides a roadmap for its exploration. We will delve into synthetic strategies, potential biological targets, and detailed experimental protocols for the synthesis and evaluation of its analogs, drawing from research on structurally related compounds.

Core Structure and Rationale for Analog Development

The core structure, this compound, presents several points for chemical modification to explore the chemical space and develop structure-activity relationships. These modifications can influence the compound's size, shape, lipophilicity, and hydrogen bonding capabilities, all of which are critical for its interaction with biological targets.

Key modification points include:

  • R1: Substitution on the tetrahydropyran ring.

  • R2: Alterations to the N-methyl group.

  • Linker: Modification of the methylene linker between the THP ring and the nitrogen atom.

The exploration of these analogs is driven by the desire to identify novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and neurology, where tetrahydropyran-containing molecules have shown promise.

Synthetic Strategies

The synthesis of this compound analogs can be achieved through various established synthetic routes. A generalized workflow for the synthesis and subsequent diversification of these analogs is presented below.

G cluster_synthesis Analog Synthesis Workflow cluster_diversification Diversification Strategies start Commercially Available Tetrahydropyran-2-carbaldehyde reductive_amination Reductive Amination with Methylamine start->reductive_amination core_structure This compound (Core Structure) reductive_amination->core_structure alkylation N-Alkylation/ N-Arylation (R2) core_structure->alkylation Modify R2 ring_modification Ring Modification (R1) (e.g., substitution on THP ring) core_structure->ring_modification Modify R1 linker_modification Linker Modification core_structure->linker_modification Modify Linker analogs Library of Structural Analogs alkylation->analogs ring_modification->analogs linker_modification->analogs

Caption: Generalized workflow for the synthesis and diversification of this compound analogs.

This protocol describes a general method for the synthesis of the core structure, this compound.

Materials:

  • Tetrahydro-2H-pyran-2-carbaldehyde

  • Methylamine (solution in THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of tetrahydro-2H-pyran-2-carbaldehyde (1.0 eq) in DCM or DCE, add methylamine (1.1-1.5 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Potential Biological Activities and Screening Strategies

Structural analogs of this compound are candidates for screening against a variety of biological targets, given the diverse activities of other tetrahydropyran-containing compounds.

Compound ClassBiological Target/ActivityRepresentative IC₅₀/EC₅₀
Tetrahydropyran-triazole hybridsAntiproliferative (various cancer cell lines)1-10 µM
Fused Tetrahydropyranyl Tetrahydrofuran derivativesHIV-1 Protease Inhibition0.5-5 nM
Substituted 2-aminotetrahydropyransCannabinoid Receptor 2 (CB2) Agonism10-100 nM

Note: The data in this table is illustrative and compiled from studies on various tetrahydropyran-containing scaffolds, not specifically this compound analogs.

A generalized high-throughput screening (HTS) workflow is essential for efficiently evaluating a library of newly synthesized analogs.

G cluster_screening High-Throughput Screening Workflow compound_library Synthesized Analog Library primary_screen Primary Screening (e.g., cell viability, enzyme inhibition) compound_library->primary_screen hit_identification Hit Identification primary_screen->hit_identification hit_identification->compound_library Inactive Compounds dose_response Dose-Response & IC50 Determination hit_identification->dose_response Active Compounds secondary_assays Secondary & Orthogonal Assays (e.g., target engagement, selectivity) dose_response->secondary_assays lead_candidates Lead Candidate Selection secondary_assays->lead_candidates

Caption: A generalized workflow for the high-throughput screening of a chemical library to identify lead candidates.

This protocol outlines a common method for assessing the cytotoxic or anti-proliferative effects of the synthesized analogs on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound using a dose-response curve fitting software.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide provides a foundational framework for the synthesis and biological evaluation of its structural analogs. Future research should focus on the systematic exploration of the chemical space around this core structure to establish clear structure-activity relationships. The integration of computational modeling and in silico screening can further guide the design of more potent and selective analogs. The detailed experimental protocols provided herein offer a practical starting point for researchers entering this exciting area of medicinal chemistry.

Spectroscopic Profile of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine. Due to the limited availability of published experimental data for this specific compound, this document presents a combination of predicted data and experimental data for closely related structural analogs. This approach offers valuable insights for the characterization and identification of this molecule.

Predicted Spectroscopic Data for this compound

Computational models provide a useful estimation of the mass spectrometric behavior of a molecule. The predicted mass spectral data for the title compound is summarized below.

Table 1: Predicted Mass Spectrometry Data for this compound [1]

AdductPredicted m/z
[M+H]⁺130.12265
[M+Na]⁺152.10459
[M-H]⁻128.10809
[M+NH₄]⁺147.14919
[M+K]⁺168.07853
[M]⁺129.11482

Experimental Spectroscopic Data of Structural Analogs

Experimental data from structurally similar compounds can provide a reliable reference for the expected spectroscopic features of this compound.

Tetrahydro-N-methyl-2H-pyran-4-methanamine (Isomer)

This isomer shares the same molecular formula and mass but differs in the attachment point of the methylamine group to the pyran ring.

Table 2: Computed Properties for Tetrahydro-N-methyl-2H-pyran-4-methanamine [2]

PropertyValue
Molecular Weight129.20 g/mol
Exact Mass129.115364102 Da
2-Methyl-tetrahydro-2H-pyran

This analog lacks the N-methylmethanamine group but provides insight into the signals from the core tetrahydropyran ring system.

Table 3: Infrared (IR) Spectroscopic Data for 2-Methyl-tetrahydro-2H-pyran [3]

Wavenumber (cm⁻¹)Description
~2950C-H stretch (alkane)
~1450C-H bend (alkane)
~1100C-O stretch (ether)

General Experimental Protocols

The following are standard methodologies for acquiring spectroscopic data for compounds of this class.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer with a proton frequency of 300-500 MHz is typically used.

  • ¹H NMR Acquisition: Acquire proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Carbon spectra are acquired with a wider spectral width (e.g., 0-220 ppm) and often require a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically applied to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like amines, typically producing protonated molecules [M+H]⁺ in positive ion mode. Electron ionization (EI) is often used with GC-MS and provides characteristic fragmentation patterns.

  • Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap, to separate the ions based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI, ESI, HRMS) Purification->MS Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Reactivity Profile of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine is a secondary amine featuring a saturated tetrahydropyran ring. This structural motif is of significant interest in medicinal chemistry due to the favorable physicochemical properties conferred by the tetrahydropyran scaffold, including improved solubility and metabolic stability. This guide provides an in-depth analysis of the reactivity profile of this compound, detailing its synthesis, key reactions, and potential biological significance. Experimental protocols for its preparation are provided, along with a discussion of its likely behavior in various chemical transformations.

Chemical Properties and Stability

This compound possesses a secondary amine functional group, which is the primary center of its reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. The tetrahydropyran ring is a stable, non-aromatic heterocycle that is generally unreactive under common organic reaction conditions.

PropertyValue
Molecular FormulaC₇H₁₅NO
Molecular Weight129.20 g/mol
IUPAC NameN-methyl-1-(oxan-2-yl)methanamine
CAS NumberNot available

Data compiled from publicly available chemical databases.

The compound is expected to be stable under standard laboratory conditions. However, as an amine, it is susceptible to oxidation over time and should be stored under an inert atmosphere, protected from light.

Synthesis and Reactivity Profile

The synthesis of this compound can be achieved through two primary synthetic routes starting from commercially available precursors. The reactivity of the final compound is dominated by the nucleophilicity and basicity of the secondary amine.

Synthesis Pathways

Two logical and widely applicable synthetic strategies for the preparation of this compound are:

  • Reductive Amination: A one-pot reaction between tetrahydropyran-2-carbaldehyde and methylamine in the presence of a mild reducing agent.

  • N-Alkylation (Methylation): The direct methylation of the corresponding primary amine, (tetrahydro-2H-pyran-2-yl)methanamine.

A general workflow for these synthetic approaches is outlined below.

G cluster_0 Synthesis of this compound start1 Tetrahydropyran-2-carbaldehyde intermediate Imine Intermediate start1->intermediate + Methylamine start2 (Tetrahydro-2H-pyran-2-yl)methanamine product This compound start2->product N-Methylation reagent1 Methylamine reagent2 Sodium Triacetoxyborohydride reagent2->intermediate reagent3 Formaldehyde & Formic Acid reagent3->start2 intermediate->product Reduction

N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine: A Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks serve as fundamental starting materials in the stereoselective synthesis of complex molecular architectures. This technical guide focuses on N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine, a chiral amine incorporating the privileged tetrahydropyran (THP) scaffold. The inherent chirality at the C2 position of the THP ring, coupled with the reactivity of the N-methylaminomethyl substituent, makes this molecule a potentially valuable tool for the introduction of stereodefined moieties in the synthesis of novel therapeutic agents.

While specific, widespread applications of this compound are not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its synthesis, potential applications, and the foundational principles of its use as a chiral building block. The information presented is based on established methodologies for the synthesis of chiral tetrahydropyrans and amines, offering a predictive framework for its utilization in asymmetric synthesis.

Synthetic Strategies

The enantioselective synthesis of this compound can be approached through several strategic pathways. The key challenge lies in establishing the stereocenter at the C2 position of the tetrahydropyran ring.

Asymmetric Synthesis of the Tetrahydropyran Core

A primary strategy involves the asymmetric synthesis of a suitable 2-substituted tetrahydropyran precursor, which can then be elaborated to the target amine. Methods such as catalytic asymmetric allylation followed by a Prins-type cyclization are powerful tools for constructing chiral tetrahydropyran rings[1][2].

A plausible synthetic workflow is outlined below:

Asymmetric Synthesis Workflow cluster_0 Core Synthesis cluster_1 Functional Group Interconversion Start Achiral Starting Materials Allylation Catalytic Asymmetric Allylation Start->Allylation Chiral Catalyst Cyclization Prins-type Cyclization Allylation->Cyclization ChiralTHP Chiral 2-Substituted Tetrahydropyran Cyclization->ChiralTHP High ee% FGI1 Introduction of Nitrogen Source ChiralTHP->FGI1 Reduction Reduction FGI1->Reduction NMethylation N-Methylation Reduction->NMethylation Target N-Methyl-1-(tetrahydro- 2H-pyran-2-yl)methanamine NMethylation->Target Application_Pathway BuildingBlock This compound Ligand Chiral Ligand Synthesis BuildingBlock->Ligand Drug Drug Candidate Synthesis BuildingBlock->Drug Catalysis Asymmetric Catalysis Ligand->Catalysis Bioactive Bioactive Molecule Drug->Bioactive Catalysis->Bioactive

References

"N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine" hydrochloride salt properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrochloride salt of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine, a saturated heterocyclic amine of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document compiles information from closely related analogs and established chemical principles to offer a detailed perspective on its properties, synthesis, and potential applications. The guide includes tabulated physicochemical data, a proposed synthetic protocol with detailed experimental steps, and workflow diagrams to support research and development activities.

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold found in numerous natural products and synthetic compounds with significant biological activity. Its incorporation into molecular design can influence key physicochemical properties such as solubility and metabolic stability. This compound hydrochloride is a simple derivative featuring this core structure, functionalized with a methylaminomethyl side chain at the 2-position. While specific research on this compound is not widely published, its structural motifs suggest potential utility as a building block in the synthesis of more complex molecules for drug discovery. This guide aims to consolidate the known information and provide a predictive framework for its use.

Physicochemical Properties

Direct experimental data for this compound hydrochloride is scarce. The following table summarizes key properties, including data from chemical suppliers and estimated values based on close structural analogs such as (tetrahydro-2H-pyran-2-yl)methanamine hydrochloride and the corresponding 4-substituted isomer.

PropertyValueSource
Chemical Name This compound hydrochlorideIUPAC Nomenclature
CAS Number 23008-93-7Chemical Abstracts Service
Molecular Formula C₇H₁₆ClNOSupplier Data[1]
Molecular Weight 165.66 g/mol Supplier Data[1]
Appearance Predicted: White to off-white solidGeneral property of amine hydrochlorides
Melting Point Estimated: 130-140 °CBased on analog (CAS 6628-83-7) data
Solubility Predicted: Soluble in water, methanolGeneral property of amine hydrochlorides
pKa (Conjugate Acid) Estimated: 9.5 - 10.5Based on similar secondary alkylamines

Synthesis

Proposed Synthetic Pathway

The proposed synthesis starts from tetrahydropyran-2-carboxaldehyde and proceeds via direct reductive amination with methylamine, followed by conversion to the hydrochloride salt.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation Aldehyde Tetrahydropyran-2-carboxaldehyde Product_FreeBase This compound Aldehyde->Product_FreeBase 1. Amine Methylamine (solution) Amine->Product_FreeBase 2. ReducingAgent Sodium Triacetoxyborohydride ReducingAgent->Product_FreeBase 3. FinalProduct This compound HCl Product_FreeBase->FinalProduct 4. HCl HCl in Diethyl Ether HCl->FinalProduct 5.

Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol

Step 1: Synthesis of this compound (Free Base)

  • Reaction Setup: To a round-bottom flask (250 mL) equipped with a magnetic stir bar, add tetrahydropyran-2-carboxaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 5 mL per mmol of aldehyde).

  • Amine Addition: Add a solution of methylamine (1.5 eq, e.g., 40% in water or 2.0 M in THF) to the stirred aldehyde solution at room temperature.

  • Imine Formation: Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine/enamine. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Control the addition to maintain the reaction temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification (Free Base): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base as an oil. Further purification can be achieved by flash column chromatography on silica gel if necessary.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified this compound free base in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2.0 M, 1.1 eq) dropwise with stirring.

  • Precipitation: The hydrochloride salt should precipitate as a solid. Continue stirring in the ice bath for 30 minutes to an hour to ensure complete precipitation.

  • Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether. Dry the solid under vacuum to a constant weight to yield the final this compound hydrochloride.

Potential Applications in Drug Development

While no specific biological activity has been reported for this compound hydrochloride, its structural features suggest it could serve as a valuable scaffold or intermediate in medicinal chemistry. The tetrahydropyran ring is often used to improve the pharmacokinetic profile of drug candidates. The secondary amine provides a key point for further functionalization to explore structure-activity relationships (SAR) against various biological targets.

Logical Workflow for Preliminary Biological Screening

The following diagram outlines a general workflow for the initial biological evaluation of this compound.

G Start N-Methyl-1-(THP-2-yl)methanamine HCl Screening Primary Target Screening (e.g., GPCRs, Ion Channels, Kinases) Start->Screening Hit_Identified Hit Identified? Screening->Hit_Identified SAR_Study Structure-Activity Relationship (SAR) - Analog Synthesis - Potency & Selectivity Optimization Hit_Identified->SAR_Study Yes No_Hit No Significant Activity (Archive Compound) Hit_Identified->No_Hit No Lead_Opt Lead Optimization - ADME/Tox Profiling - In vivo Efficacy Studies SAR_Study->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: General workflow for biological evaluation.

Conclusion

This compound hydrochloride is a simple heterocyclic amine with potential as a building block in synthetic and medicinal chemistry. Although detailed experimental data for this specific compound is not widely available, this guide provides a robust, inferred framework for its properties and synthesis based on established chemical principles and data from close structural analogs. The provided protocols and workflows are intended to serve as a valuable resource for researchers interested in utilizing this and similar scaffolds in their drug discovery and development endeavors.

Disclaimer

The experimental protocols and estimated data provided in this document are for informational purposes and research use only. They are based on established chemical literature for analogous compounds and have not been experimentally validated for this specific molecule. All laboratory work should be conducted by trained professionals in a suitably equipped facility, with all appropriate safety precautions in place.

References

An In-depth Technical Guide to N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine: Synthesis, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine, a heterocyclic amine of interest in medicinal chemistry and organic synthesis. Due to a lack of specific literature detailing a singular "discovery" event, this document focuses on the probable synthetic routes, physicochemical properties, and detailed experimental methodologies relevant to its preparation and handling.

Introduction and Background

This compound belongs to the class of substituted tetrahydropyrans, which are significant structural motifs in a wide array of natural products and pharmacologically active compounds. The tetrahydropyran (THP) ring serves as a versatile scaffold in drug design, often imparting favorable pharmacokinetic properties. The N-methylated aminomethyl group at the 2-position of the THP ring presents a key functional handle for further molecular elaboration, making this compound a potentially valuable building block in the synthesis of more complex molecules.

Physicochemical and Structural Data

The fundamental properties of this compound and its hydrochloride salt are summarized below. These data are compiled from chemical databases and supplier information.

PropertyValueSource
IUPAC Name N-methyl-1-(oxan-2-yl)methanaminePubChem
Molecular Formula C₇H₁₅NOPubChem
Molecular Weight 129.20 g/mol PubChem
CAS Number (HCl salt) 23008-93-7NovaChemistry
Molecular Formula (HCl) C₇H₁₆ClNONovaChemistry
Molecular Weight (HCl) 165.66 g/mol NovaChemistry
Appearance Expected to be a liquid or low-melting solidInferred

Plausible Synthetic Pathways and Experimental Protocols

The synthesis of this compound can be logically approached through a two-step process: first, the synthesis of the primary amine, (tetrahydro-2H-pyran-2-yl)methanamine, followed by its N-methylation.

A common method for the synthesis of the parent amine involves the reduction of tetrahydropyran-2-carbonitrile.

Reaction: Tetrahydropyran-2-carbonitrile → (Tetrahydro-2H-pyran-2-yl)methanamine

Experimental Protocol:

  • Materials: Tetrahydropyran-2-carbonitrile, Lithium aluminum hydride (LiAlH₄), Diethyl ether (anhydrous), 2M Sodium hydroxide solution, Anhydrous magnesium sulfate.

  • Procedure:

    • A solution of tetrahydropyran-2-carbonitrile (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4-6 hours.

    • Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water (corresponding to the mass of LiAlH₄ used), followed by 15% aqueous sodium hydroxide solution (same volume as the water), and finally, more water (3 times the initial volume of water).

    • The resulting granular precipitate is filtered off and washed with diethyl ether.

    • The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield (tetrahydro-2H-pyran-2-yl)methanamine.

The primary amine can be methylated using various methods. Reductive amination with formaldehyde is a common and efficient approach.

Reaction: (Tetrahydro-2H-pyran-2-yl)methanamine + Formaldehyde → this compound

Experimental Protocol:

  • Materials: (Tetrahydro-2H-pyran-2-yl)methanamine, Formaldehyde (37% aqueous solution), Sodium borohydride (NaBH₄), Methanol, Diethyl ether, Saturated aqueous sodium bicarbonate solution, Brine.

  • Procedure:

    • (Tetrahydro-2H-pyran-2-yl)methanamine (1.0 eq) is dissolved in methanol.

    • Aqueous formaldehyde (1.1 eq) is added, and the mixture is stirred at room temperature for 1-2 hours to form the intermediate imine.

    • The mixture is cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise, controlling any effervescence.

    • The reaction is stirred at room temperature for an additional 12-18 hours.

    • The methanol is removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether.

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

    • The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by distillation or column chromatography.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthetic procedures described.

G Synthesis of (Tetrahydro-2H-pyran-2-yl)methanamine start Start: Tetrahydropyran-2-carbonitrile reagents 1. LiAlH4, Anhydrous Diethyl Ether, 0°C 2. Reflux start->reagents quench Quench with H2O and NaOH solution reagents->quench workup Filter and extract with Diethyl Ether quench->workup product Product: (Tetrahydro-2H-pyran-2-yl)methanamine workup->product

Caption: Workflow for the synthesis of the primary amine precursor.

G N-Methylation via Reductive Amination start Start: (Tetrahydro-2H-pyran-2-yl)methanamine imine_formation Formaldehyde, Methanol, RT start->imine_formation reduction Sodium Borohydride (NaBH4), 0°C to RT imine_formation->reduction workup Aqueous workup and extraction reduction->workup product Product: this compound workup->product

Caption: Workflow for the N-methylation of the precursor amine.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information in the public domain regarding the biological activity or the signaling pathways associated with this compound. Its utility is primarily recognized as a synthetic intermediate. Researchers investigating this molecule would need to conduct initial screenings to determine its pharmacological profile.

Conclusion

This compound is a compound with potential as a building block in the development of novel chemical entities. While its specific discovery and history are not well-documented, its synthesis can be reliably achieved through established organic chemistry methodologies. This guide provides a foundational understanding of its synthesis and properties to support further research and development efforts.

Methodological & Application

Application Notes and Protocols for N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides a comprehensive overview of the potential applications and synthetic protocols for "N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine," a versatile building block for medicinal chemistry. Due to the limited direct literature on this specific molecule, this guide draws upon the well-established roles of the tetrahydropyran (THP) scaffold and related 2-substituted amine derivatives in drug discovery to propose its utility.

Introduction

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1] As a saturated heterocycle, the THP moiety can improve aqueous solubility, reduce metabolic lability, and provide a three-dimensional framework that can be strategically decorated to optimize interactions with biological targets. "this compound" represents a valuable, yet underexplored, building block that combines the favorable properties of the THP ring with a reactive secondary amine, offering a key attachment point for further molecular elaboration.

This document outlines potential therapeutic applications for derivatives of this compound and provides detailed, plausible synthetic protocols for its preparation.

Physicochemical Properties and Medicinal Chemistry Relevance

The introduction of a THP moiety can significantly impact the properties of a drug candidate. The table below summarizes the general effects of incorporating a THP ring, which are applicable to derivatives of "this compound."

PropertyGeneral Impact of THP MoietyRationale
Solubility Generally increases aqueous solubility compared to carbocyclic analogs (e.g., cyclohexane).The ether oxygen can act as a hydrogen bond acceptor, improving interactions with water.[1]
Metabolic Stability Can enhance metabolic stability by blocking sites of oxidation.The THP ring is generally less prone to metabolism than more lipophilic or electronically activated rings.
Lipophilicity (logP) Lower lipophilicity compared to corresponding cyclohexyl derivatives.The replacement of a methylene group with a more polar ether oxygen reduces overall lipophilicity.[1]
Conformational Rigidity Provides a more rigid scaffold compared to acyclic linkers.The defined chair conformation of the THP ring can reduce the entropic penalty upon binding to a target.[1]
Target Interactions The ether oxygen can form key hydrogen bonds with protein targets.This provides an additional point of interaction that can enhance binding affinity and selectivity.[1]

Potential Therapeutic Applications

While specific biological activity for "this compound" is not extensively documented, the 2-substituted aminotetrahydropyran scaffold is present in molecules targeting a range of diseases. This building block can be envisioned as a key component in the synthesis of novel therapeutics in the following areas:

  • Oncology: The THP motif is found in various kinase inhibitors.[1] By functionalizing the secondary amine, this building block could be used to synthesize novel inhibitors of kinases implicated in cancer, such as ALK or FLT3.

  • Neurodegenerative Diseases: The ability of the THP ring to improve brain penetration makes it an attractive scaffold for CNS-targeting drugs. Derivatives could be explored as modulators of targets involved in Alzheimer's or Parkinson's disease.

  • Infectious Diseases: The tetrahydropyran scaffold has been incorporated into inhibitors of viral proteases, such as HIV protease.[2] This building block could serve as a starting point for novel antiviral agents.

  • Metabolic Disorders: Substituted aminotetrahydropyrans have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[3][4]

Experimental Protocols

The following section provides detailed, plausible protocols for the synthesis of "this compound." Two common synthetic routes are presented, starting from readily available precursors.

Protocol 1: Synthesis via Reductive Amination of Tetrahydropyran-2-carbaldehyde

This two-step protocol involves the initial formation of an imine between tetrahydropyran-2-carbaldehyde and methylamine, followed by in-situ reduction to the target secondary amine.

Step 1: Imine Formation and Reductive Amination

  • Materials:

    • Tetrahydropyran-2-carbaldehyde

    • Methylamine (as a solution in THF or ethanol, or as methylamine hydrochloride)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Acetic acid (glacial)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, and stir bar

    • Argon or nitrogen supply for inert atmosphere

  • Procedure:

    • To a stirred solution of tetrahydropyran-2-carbaldehyde (1.0 eq) in DCM (0.2 M) at 0 °C under an inert atmosphere, add methylamine solution (1.2 eq). If using methylamine hydrochloride, add a non-nucleophilic base such as triethylamine (1.2 eq).

    • Add glacial acetic acid (1.1 eq) to the reaction mixture to catalyze imine formation.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford "this compound."

Protocol 2: Synthesis via Reduction of Tetrahydropyran-2-carbonitrile followed by N-methylation

This route involves the synthesis of the primary amine precursor by catalytic hydrogenation of the corresponding nitrile, followed by N-methylation.

Step 2a: Synthesis of (Tetrahydro-2H-pyran-2-yl)methanamine

  • Materials:

    • Tetrahydropyran-2-carbonitrile

    • Palladium on carbon (Pd/C, 10 wt%) or Raney Nickel

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) supply

    • Parr shaker or similar hydrogenation apparatus

  • Procedure:

    • In a hydrogenation vessel, dissolve tetrahydropyran-2-carbonitrile (1.0 eq) in methanol (0.1 M).

    • Carefully add Pd/C (5-10 mol%) to the solution.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully vent the hydrogen gas and purge the vessel with an inert gas (argon or nitrogen).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can often be used in the next step without further purification.

Step 2b: N-methylation of (Tetrahydro-2H-pyran-2-yl)methanamine

  • Materials:

    • (Tetrahydro-2H-pyran-2-yl)methanamine (from Step 2a)

    • Formaldehyde (37 wt% in H₂O)

    • Formic acid (HCOOH)

    • Round-bottom flask, magnetic stirrer, and stir bar

    • Reflux condenser

  • Procedure (Eschweiler-Clarke Reaction):

    • To a round-bottom flask, add (Tetrahydro-2H-pyran-2-yl)methanamine (1.0 eq) and formic acid (2.5 eq).

    • Slowly add formaldehyde solution (2.2 eq) to the mixture.

    • Heat the reaction mixture to reflux (80-100 °C) for 6-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and carefully basify with a strong base (e.g., 6M NaOH) to pH > 12.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or distillation to obtain "this compound."

Visualizations

Synthetic Workflow Diagrams

The following diagrams illustrate the synthetic protocols described above.

Synthesis_Protocol_1 start Tetrahydropyran-2-carbaldehyde intermediate Imine Intermediate start->intermediate Imine Formation reagents1 Methylamine, Acetic Acid reagents1->intermediate product This compound intermediate->product Reductive Amination reagents2 NaBH(OAc)3 reagents2->product

Synthetic Workflow for Protocol 1.

Synthesis_Protocol_2 start Tetrahydropyran-2-carbonitrile intermediate (Tetrahydro-2H-pyran-2-yl)methanamine start->intermediate Catalytic Hydrogenation reagents1 H2, Pd/C reagents1->intermediate product This compound intermediate->product N-methylation reagents2 Formaldehyde, Formic Acid reagents2->product

Synthetic Workflow for Protocol 2.
Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical scenario where a drug candidate derived from "this compound" acts as a kinase inhibitor in a cancer-related signaling pathway.

Signaling_Pathway cluster_cell Cancer Cell receptor Receptor Tyrosine Kinase (RTK) kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Activates transcription_factor Transcription Factor kinase_b->transcription_factor Activates proliferation Cell Proliferation & Survival transcription_factor->proliferation Promotes drug Drug Candidate (derived from THP building block) drug->kinase_b Inhibits

References

Application Notes and Protocols for Tetrahydropyran-Based Scaffolds as Kappa Opioid Receptor (KOR) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific molecule "N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine" is not prominently documented as a scaffold for G-protein coupled receptor (GPCR) ligands in publicly available research, the tetrahydropyran (THP) moiety is a key structural feature in several potent and selective ligands for the Kappa Opioid Receptor (KOR), a class A GPCR. The KOR is a promising therapeutic target for a variety of neurological and psychiatric disorders, including pain, depression, anxiety, and substance abuse. This document provides detailed application notes and protocols for two classes of THP-containing KOR ligands: Salvinorin A-derived agonists and quinoline-based antagonists.

Part 1: Salvinorin B-Derived KOR Agonists with a Tetrahydropyran Scaffold

Application Notes

The natural product Salvinorin A is a potent and selective KOR agonist. Its C2 acetate ester is readily hydrolyzed to the inactive metabolite, Salvinorin B. Synthetic modification at the C2 position of Salvinorin B, by introducing a more stable ether linkage like a tetrahydropyranyl (THP) ether, has been shown to produce potent and selective KOR agonists with improved pharmacokinetic properties, such as a longer duration of action.[1] These semi-synthetic analogs serve as valuable tools for probing KOR function and as potential leads for the development of novel analgesics and other therapeutics. The THP ether at the C2 position is thought to occupy a similar space as the acetate group of Salvinorin A within the KOR binding pocket, maintaining the necessary interactions for receptor activation.

Quantitative Data

The following table summarizes the binding affinities of representative Salvinorin B ether analogs at the Kappa (κ), Mu (μ), and Delta (δ) opioid receptors. A lower Kᵢ value indicates a higher binding affinity.

CompoundKOR Kᵢ (nM)MOR Kᵢ (nM)DOR Kᵢ (nM)Selectivity (KOR vs. MOR/DOR)
Salvinorin A~0.5>1000>1000>2000-fold
Salvinorin B Ethoxymethyl ether0.18260430~1444x / ~2389x
Salvinorin B Tetrahydropyranyl ether0.51520960~1020x / ~1882x

Data is compiled from representative studies on Salvinorin A analogs.[2]

Experimental Protocols

1. Synthesis of Salvinorin B Tetrahydropyranyl Ether

This protocol describes a general method for the tetrahydropyranylation of an alcohol, adapted for the synthesis of Salvinorin B THP ether from Salvinorin B.

Materials:

  • Salvinorin B

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or another mild acid catalyst

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve Salvinorin B (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Add 3,4-dihydro-2H-pyran (DHP, ~1.5 equivalents).

  • Add a catalytic amount of PPTS (~0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion (disappearance of the starting material), quench the reaction by washing the organic layer with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Salvinorin B tetrahydropyranyl ether.

Note: The formation of a new stereocenter at the anomeric carbon of the THP group will result in a mixture of diastereomers.[3]

Part 2: Quinoline-Based KOR Antagonists with a Tetrahydropyran Scaffold

Application Notes

A novel class of potent and selective KOR antagonists has been developed based on a quinoline scaffold. These compounds, such as BTRX-335140 (also known as CYM-53093 and NMRA-140), feature a tetrahydropyran moiety as part of the amine substituent.[4][5] This structural element is crucial for achieving high affinity and selectivity for the KOR over other opioid receptor subtypes.[6] These antagonists are valuable pharmacological tools for studying the role of the KOR system in various physiological and pathological processes and are being investigated as potential treatments for depression, anxiety, and substance use disorders.[7][8]

Quantitative Data

The following table presents the in vitro pharmacological data for the selective KOR antagonist BTRX-335140.

CompoundKOR IC₅₀ (nM)MOR IC₅₀ (nM)DOR IC₅₀ (nM)Selectivity (KOR vs. MOR/DOR)
BTRX-3351400.81106500138x / >8000x

Data for BTRX-335140 (NMRA-140) from in vitro assays using recombinant human opioid receptors.[8]

Experimental Protocols

1. Synthesis of BTRX-335140 (A Representative Quinoline-Based KOR Antagonist)

The synthesis of BTRX-335140 is a multi-step process. A key step involves the nucleophilic aromatic substitution (SₙAr) reaction between a substituted quinoline core and an amine containing the tetrahydropyran group. The following is a simplified representation of a late-stage step in the synthesis.

Materials:

  • 2-Chloro-6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinoline (quinoline core)

  • 1-(piperidin-4-yl)-N-(tetrahydro-2H-pyran-4-yl)amine (THP-containing amine)

  • Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the quinoline core (1 equivalent) and the THP-containing amine (1.2 equivalents) in DMSO.

  • Add DIPEA (3 equivalents) to the mixture.

  • Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 150 °C) for a designated time (e.g., 1-2 hours), as optimized for the specific substrates.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to obtain BTRX-335140.

This is a representative final step. The full synthesis involves the prior construction of the quinoline and amine fragments.[6]

Part 3: Key Experimental Assays for KOR Ligand Characterization

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for the KOR. It is a competitive binding assay using a radiolabeled KOR-selective ligand.

Materials:

  • Membranes from cells expressing the human kappa opioid receptor (e.g., CHO-hKOR cells)

  • Radioligand: [³H]U-69,593 (a selective KOR agonist)[9]

  • Test compound (e.g., THP-containing ligand) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding determinator (e.g., 10 µM naloxone or unlabeled U-69,593)

  • Glass fiber filters (e.g., GF/C)

  • Scintillation cocktail and counter

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis prep1 Prepare serial dilutions of test compound assay_setup Combine in 96-well plate: - Assay Buffer - Test Compound (or vehicle/NSB) - [³H]U-69,593 - Membrane homogenate prep1->assay_setup prep2 Prepare membrane homogenate (CHO-hKOR cells) prep2->assay_setup prep3 Prepare radioligand solution ([³H]U-69,593) prep3->assay_setup incubation Incubate at room temperature (e.g., 60-90 min) assay_setup->incubation filtration Rapidly filter through GF/C filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Add scintillation cocktail and count radioactivity (CPM) washing->counting analysis Calculate specific binding and plot % inhibition vs. [Compound] counting->analysis ic50 Determine IC₅₀ analysis->ic50 ki Calculate Kᵢ using Cheng-Prusoff equation ic50->ki

Workflow for KOR Radioligand Binding Assay.
[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist by quantifying G-protein activation. Agonist binding to a Gαi/o-coupled receptor like the KOR stimulates the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Materials:

  • Membranes from cells expressing hKOR

  • [³⁵S]GTPγS

  • GDP (Guanosine diphosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Test compound (agonist or antagonist)

  • For antagonist mode: a known KOR agonist (e.g., U-50,488)

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis prep1 Prepare test compound dilutions (agonist or antagonist) assay_setup Combine in plate: - Assay Buffer - Membranes + GDP - Test Compound (For antagonist, add agonist after pre-incubation) prep1->assay_setup prep2 Prepare KOR membranes and pre-incubate with GDP prep2->assay_setup prep3 Prepare [³⁵S]GTPγS solution start_reaction Add [³⁵S]GTPγS to initiate reaction assay_setup->start_reaction incubation Incubate at 30°C (e.g., 60 min) start_reaction->incubation filtration Terminate by rapid filtration through GF/C filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Count radioactivity (CPM) washing->counting analysis Plot CPM vs. [Agonist] or % Inhibition vs. [Antagonist] counting->analysis ec50_ic50 Determine EC₅₀ (agonist) or IC₅₀/Kₑ (antagonist) analysis->ec50_ic50

Workflow for KOR [³⁵S]GTPγS Binding Assay.

Part 4: KOR Signaling Pathway

Activation of the KOR by an agonist initiates a signaling cascade through the inhibitory G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also activate other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and inhibit N-type calcium channels. Additionally, KOR activation can trigger β-arrestin-2 recruitment, which mediates receptor desensitization and internalization, and can initiate separate signaling pathways, such as the p38 MAPK pathway. It is believed that G-protein signaling mediates the therapeutic effects of KOR agonists (e.g., analgesia), while β-arrestin-2 signaling is associated with adverse effects like dysphoria.[10]

Signaling Pathway Diagram:

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KOR KOR Gai Gαi/o KOR->Gai activates GRK GRK KOR->GRK activates Arrestin β-Arrestin-2 KOR->Arrestin recruits Gbg Gβγ AC Adenylyl Cyclase Gai->AC inhibits GIRK GIRK Channel Gbg->GIRK activates Ca_channel Ca²⁺ Channel Gbg->Ca_channel inhibits cAMP ↓ cAMP AC->cAMP converts K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Agonist KOR Agonist (THP-Scaffold) Agonist->KOR binds ATP ATP ATP->AC PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia, Anti-pruritus PKA->Analgesia K_efflux->Analgesia NT_release ↓ Neurotransmitter Release Ca_influx->NT_release NT_release->Analgesia GRK->KOR phosphorylates MAPK p38 MAPK (Dysphoria) Arrestin->MAPK

Simplified KOR Signaling Cascade.

References

Application Note and Experimental Protocol: N-Methylation of (tetrahydro-2H-pyran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the N-methylation of (tetrahydro-2H-pyran-2-yl)methanamine to synthesize N-methyl-(tetrahydro-2H-pyran-2-yl)methanamine. The described method is based on the well-established Eschweiler-Clarke reaction, a reductive amination process that utilizes formic acid and formaldehyde.[1][2][3] This one-pot reaction is a highly effective method for the methylation of primary and secondary amines, offering the significant advantage of avoiding the formation of quaternary ammonium salts.[1][4][5] The protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction

N-methylation of amines is a crucial transformation in medicinal chemistry as the addition of a methyl group can significantly alter the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability. (Tetrahydro-2H-pyran-2-yl)methanamine is a valuable building block in drug discovery, and its N-methylated derivative serves as an important intermediate for the synthesis of various biologically active compounds.

The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of amines.[1][6] The reaction proceeds by the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid to yield the methylated amine.[2][5] For primary amines, this process occurs twice to yield the dimethylated product. However, by controlling the stoichiometry of the reagents, the monomethylated product can be favored. This protocol details the procedure for the monomethylation of (tetrahydro-2H-pyran-2-yl)methanamine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the N-methylation of (tetrahydro-2H-pyran-2-yl)methanamine.

ParameterStarting Material: (tetrahydro-2H-pyran-2-yl)methanamineProduct: N-methyl-(tetrahydro-2H-pyran-2-yl)methanamine
Molecular Formula C₆H₁₃NOC₇H₁₅NO
Molecular Weight 115.18 g/mol 129.20 g/mol
Appearance Colorless liquidColorless to pale yellow liquid
Boiling Point Not specifiedNot specified
Expected Yield N/A85-95%
Purity (Typical) >95%>95% (after purification)

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for N-Methylation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Product Analysis start Start: (tetrahydro-2H-pyran-2-yl)methanamine reagents Add Formic Acid and Formaldehyde Solution start->reagents Step 1 heating Heat Reaction Mixture (e.g., 90-100°C) reagents->heating Step 2 monitoring Monitor Reaction Progress (TLC/GC-MS) heating->monitoring Step 3 cooling Cool Reaction to Room Temperature monitoring->cooling Step 4 basification Basify with NaOH Solution cooling->basification Step 5 extraction Extract with Organic Solvent (e.g., Ethyl Acetate) basification->extraction Step 6 drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying Step 7 concentration Concentrate under Reduced Pressure drying->concentration Step 8 purification Purify by Column Chromatography concentration->purification Step 9 analysis Characterize Product (NMR, MS, IR) purification->analysis Step 10 end End: Purified N-methyl-(tetrahydro-2H-pyran-2-yl)methanamine analysis->end Step 11 eschweiler_clarke Eschweiler-Clarke Reaction Mechanism amine (tetrahydro-2H-pyran-2-yl)methanamine imine Iminium Ion Intermediate amine->imine + Formaldehyde formaldehyde Formaldehyde (CH₂O) formaldehyde->imine methylated_amine N-methyl-(tetrahydro-2H-pyran-2-yl)methanamine imine->methylated_amine + Formic Acid (Hydride Transfer) formic_acid Formic Acid (HCOOH) formic_acid->methylated_amine co2 Carbon Dioxide (CO₂) formic_acid->co2 Oxidation

References

Application Notes and Protocols for N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the fragment "N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine" and the broader tetrahydropyran (THP) scaffold in fragment-based drug design (FBDD). Detailed protocols for key experimental techniques are also provided to facilitate the practical application of this fragment in drug discovery programs.

Introduction to this compound in FBDD

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low molecular weight compounds ("fragments") that typically bind to biological targets with low affinity but do so efficiently. These fragment hits serve as starting points for the rational design and optimization of more potent and selective drug candidates.

The tetrahydropyran (THP) motif is a valuable scaffold in medicinal chemistry and FBDD. As a saturated six-membered ring containing an oxygen atom, the THP ring is considered a bioisostere of cyclohexane but with distinct physicochemical properties. The inclusion of the oxygen atom can lead to improved aqueous solubility, lower lipophilicity, and the potential for hydrogen bonding interactions with the target protein. These characteristics can contribute to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles of the resulting drug candidates.

"this compound" is a fragment that incorporates the beneficial THP scaffold along with a methylaminomethyl side chain. This combination of features makes it an attractive starting point for exploring chemical space around a target's binding site. The secondary amine provides a vector for chemical elaboration, allowing for the growth, linking, or merging of the initial fragment hit to enhance binding affinity and selectivity.

Physicochemical Properties

A summary of the key physicochemical properties of "this compound" and its unmethylated analog are presented in the table below. These properties are crucial for assessing the fragment's suitability for screening libraries and for guiding subsequent optimization efforts.

PropertyThis compound(Tetrahydro-2H-pyran-2-yl)methanamineReference
Molecular Formula C₇H₁₅NOC₆H₁₃NO[1]
Molecular Weight ( g/mol ) 129.20115.17[1][2]
CAS Number 439081-52-46628-83-7[1][3]
Appearance Not specified (likely liquid)Liquid[3]
Boiling Point (°C) Not specifiedNot specified
XLogP3 0.40.0[1][2]
Hydrogen Bond Donors 11[1][2]
Hydrogen Bond Acceptors 22[1][2]
Rotatable Bond Count 21[1][2]

Application in Fragment-Based Drug Design

Case Study Example: Kinase Inhibitors

The amino-THP moiety is a popular substituent in the design of kinase inhibitors. For instance, Gilteritinib (Xospata®), an approved treatment for acute myeloid leukemia, features an amino-THP group. In the development of ataxia telangiectasia mutated (ATM) kinase inhibitors, the incorporation of a THP-amine fragment led to the discovery of AZD0156, a potent and selective inhibitor with superior pharmacokinetic properties compared to its predecessors.[4] These examples highlight the value of the THP scaffold in generating high-quality clinical candidates.

Ligand Efficiency Metrics

Ligand efficiency (LE) and related metrics are critical for prioritizing fragment hits and guiding their optimization. LE normalizes binding affinity for the size of the molecule, providing a measure of the binding contribution per heavy atom. While specific LE values for "this compound" are not published, the goal in FBDD is to identify fragments with high LE, which serve as efficient starting points for developing more potent leads.

Experimental Protocols

The following are detailed protocols for key experiments in an FBDD campaign utilizing fragments such as "this compound".

Synthesis of this compound

A potential synthetic route for this compound can be adapted from standard organic chemistry procedures. One plausible approach involves the reductive amination of tetrahydropyran-2-carbaldehyde with methylamine.

Materials:

  • Tetrahydropyran-2-carbaldehyde

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)

Procedure:

  • Dissolve tetrahydropyran-2-carbaldehyde in the chosen solvent (DCM or DCE).

  • Add the methylamine solution to the reaction mixture.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Fragment Screening by Nuclear Magnetic Resonance (NMR) Spectroscopy

Protein-observed 2D ¹H-¹⁵N HSQC NMR is a powerful technique for identifying fragment binding and mapping the binding site on the protein target.

Materials:

  • ¹⁵N-labeled protein target in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) with 10% D₂O.

  • Fragment stock solution (e.g., 100 mM in d₆-DMSO).

  • NMR tubes.

Procedure:

  • Protein Preparation: Prepare a solution of ¹⁵N-labeled protein at a concentration of 50-100 µM.

  • Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This will serve as the reference spectrum.

  • Fragment Addition: Add a small aliquot of the fragment stock solution to the protein sample to a final concentration typically in the range of 100 µM to 1 mM.

  • HSQC Spectrum of the Complex: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the reference spectrum with the spectrum of the protein-fragment complex. Chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon fragment addition indicate binding. The magnitude of the CSPs can be used to identify the residues involved in the binding interaction, thus mapping the binding site.

  • Affinity Determination: To determine the dissociation constant (Kd), perform a titration experiment by acquiring a series of 2D ¹H-¹⁵N HSQC spectra at increasing fragment concentrations. The Kd can be calculated by fitting the chemical shift changes as a function of the fragment concentration to a binding isotherm.

Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure binding kinetics and affinity in real-time.

Materials:

  • SPR instrument and sensor chip (e.g., CM5).

  • Protein target.

  • Immobilization buffers and reagents (e.g., EDC/NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+).

  • Fragment solutions in running buffer with a matched DMSO concentration.

Procedure:

  • Protein Immobilization: Immobilize the protein target onto the sensor chip surface using standard amine coupling chemistry.

  • System Priming: Prime the SPR system with running buffer to establish a stable baseline.

  • Fragment Injection: Inject a series of fragment solutions at various concentrations over the immobilized protein surface.

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis:

    • Binding Response: A significant increase in RU upon fragment injection indicates binding.

    • Affinity and Kinetics: Fit the sensorgrams from different fragment concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Hit-to-Lead Optimization

Once a fragment hit is identified and validated, the next step is to optimize it into a more potent lead compound. This is an iterative process involving chemical synthesis and biological testing.

Strategies:

  • Fragment Growing: Add functional groups to the fragment to make additional interactions with the target protein.

  • Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be linked together to create a larger, higher-affinity molecule.

  • Fragment Merging: If two fragments bind in overlapping regions, a new molecule can be designed that incorporates the key features of both.

Workflow:

  • Structural Biology: Obtain the crystal structure of the fragment-protein complex to visualize the binding mode and identify potential vectors for modification.

  • Computational Chemistry: Use molecular modeling and docking to design new analogs with improved binding affinity and other desired properties.

  • Chemical Synthesis: Synthesize the designed analogs.

  • Biological Evaluation: Test the new compounds for their binding affinity and functional activity.

  • Iterative Cycle: Use the results from the biological evaluation to inform the next round of design and synthesis.

Visualizations

The following diagrams illustrate key workflows and concepts in fragment-based drug design.

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization a Fragment Library b Biophysical Screening (NMR, SPR, etc.) a->b c Hit Identification b->c d Orthogonal Assay c->d e X-ray Crystallography/ NMR Structure d->e f Structure-Guided Design e->f g Chemical Synthesis f->g h SAR Analysis g->h h->f i Lead Compound h->i

Caption: A typical workflow for a fragment-based drug design campaign.

Hit_Optimization_Strategies cluster_growing Fragment Growing cluster_linking Fragment Linking cluster_merging Fragment Merging Hit Validated Fragment Hit Grow_Vector Identify Growth Vector Hit->Grow_Vector Linker Design Linker Merge Combine Pharmacophores Add_Group Add Functional Group Grow_Vector->Add_Group Grown_Molecule Higher Affinity Molecule Add_Group->Grown_Molecule Hit2 Second Fragment Hit Hit2->Linker Linked_Molecule High Affinity Molecule Linker->Linked_Molecule Hit3 Overlapping Fragment Hit Hit3->Merge Merged_Molecule Novel Scaffold Merge->Merged_Molecule

Caption: Common strategies for hit-to-lead optimization in FBDD.

Signaling_Pathway_Modulation Receptor Receptor Tyrosine Kinase Substrate Substrate Receptor->Substrate Phosphorylation Fragment THP-Fragment-Derived Inhibitor Fragment->Receptor Inhibition PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response

Caption: Hypothetical modulation of a signaling pathway by a THP-fragment-derived inhibitor.

References

Application Notes and Protocols: Reactivity of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine is a secondary amine that serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a tetrahydropyran ring, offers desirable physicochemical properties such as improved solubility and metabolic stability in drug candidates. The secondary amine moiety is a key functional group that readily participates in reactions with a variety of electrophiles, primarily through N-acylation and N-alkylation. These reactions are fundamental for introducing molecular diversity and building more complex molecular architectures.[3][4] This document provides detailed protocols and application notes for the reaction of this compound with common classes of electrophiles.

N-Acylation Reactions

N-acylation is a robust and widely used method to form amide bonds, which are ubiquitous in pharmaceuticals.[5][6] This reaction involves treating this compound with an acylating agent, such as an acyl chloride or an acid anhydride. The resulting amides are often key intermediates or final products in drug synthesis. The reaction can be performed under various conditions, including catalyst-free systems or in the presence of a base to neutralize the acid byproduct.[7]

Representative Quantitative Data for N-Acylation

The following table summarizes representative results for the N-acylation of a secondary amine like this compound with various acylating agents.

EntryAcylating AgentSolventBaseTime (h)Yield (%)
1Acetyl ChlorideDichloromethane (DCM)Triethylamine (TEA)295
2Benzoyl ChlorideTetrahydrofuran (THF)Pyridine492
3Acetic AnhydrideAcetonitrileNone198
4Isobutyryl ChlorideDichloromethane (DCM)DIPEA390
General Experimental Workflow for N-Acylation

The diagram below illustrates a typical workflow for the N-acylation of this compound.

G General Workflow for N-Acylation start Start dissolve_amine Dissolve this compound and base (e.g., TEA) in an appropriate solvent (e.g., DCM). start->dissolve_amine add_acylating_agent Add acylating agent (e.g., Acyl Chloride) dropwise at 0 °C. dissolve_amine->add_acylating_agent react Allow the reaction to warm to room temperature and stir for the specified time. add_acylating_agent->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor workup Perform aqueous work-up: - Quench with water/brine - Extract with organic solvent monitor->workup purify Purify the crude product by column chromatography or recrystallization. workup->purify characterize Characterize the final N-acylated product (NMR, MS, IR). purify->characterize end End characterize->end

Caption: General workflow for N-acylation.

Detailed Experimental Protocol: Synthesis of N-Methyl-N-((tetrahydro-2H-pyran-2-yl)methyl)acetamide

This protocol describes the acylation using acetic anhydride, adapted from a general procedure.[7]

Materials:

  • This compound (1.0 mmol, 143.23 mg)

  • Acetic Anhydride (1.2 mmol, 122.51 mg, 0.113 mL)

  • Dichloromethane (DCM) or Diethyl Ether (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottomed flask (25 mL)

  • Magnetic stirrer

Procedure:

  • In a 25 mL round-bottomed flask, dissolve this compound (1.0 mmol) in the chosen solvent (5 mL).

  • Add acetic anhydride (1.2 mmol) to the solution at room temperature.

  • Stir the mixture vigorously. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting amine.[7]

  • After completion (typically 1-2 hours), dilute the reaction mixture with the organic solvent (10 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL) to remove unreacted anhydride and acetic acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by silica gel column chromatography.

N-Alkylation Reactions

N-alkylation is a fundamental C-N bond-forming reaction used to synthesize more complex secondary and tertiary amines from primary or secondary amine precursors, respectively.[4][8] For this compound, a secondary amine, N-alkylation with an alkyl halide or other alkylating agent will produce a tertiary amine. These reactions are crucial for modifying the steric and electronic properties of the nitrogen atom, which can be critical for biological activity. Selective mono-alkylation is a key challenge, but for a secondary amine, this leads directly to the tertiary product.[8]

Representative Quantitative Data for N-Alkylation

The table below provides representative data for the N-alkylation of a secondary amine with various alkyl halides.

EntryAlkylating AgentSolventBaseTemp (°C)Yield (%)
1Methyl IodideAcetonitrileK₂CO₃6096
2Benzyl BromideDMFNaHCO₃8091
3Ethyl BromoacetateTHFCs₂CO₃2588
4Allyl BromideWaterNaHCO₃8093[9]
General Experimental Workflow for N-Alkylation

The following diagram illustrates a general workflow for the N-alkylation of this compound.

G General Workflow for N-Alkylation start Start combine_reactants Combine this compound, an alkyl halide, a base (e.g., K₂CO₃), and a solvent (e.g., DMF) in a reaction flask. start->combine_reactants heat_react Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir. combine_reactants->heat_react monitor Monitor reaction progress via TLC or GC-MS. heat_react->monitor cool_workup Cool the reaction to room temperature. Perform aqueous work-up (e.g., add water and extract with an organic solvent like ethyl acetate). monitor->cool_workup purify Purify the crude product using column chromatography. cool_workup->purify characterize Characterize the purified tertiary amine (NMR, MS). purify->characterize end End characterize->end

Caption: General workflow for N-alkylation.

Detailed Experimental Protocol: Synthesis of N-Benzyl-N-methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine

This protocol is adapted from a general procedure for the N-alkylation of amines in an aqueous medium, highlighting a greener chemistry approach.[9]

Materials:

  • This compound (2.0 mmol, 286.5 mg)

  • Benzyl Bromide (2.2 mmol, 376.3 mg, 0.26 mL)

  • Sodium Bicarbonate (NaHCO₃) (4.0 mmol, 336.0 mg)

  • Water (5 mL)

  • Ethyl Acetate

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 25 mL round-bottom flask, add this compound (2.0 mmol), water (5 mL), and sodium bicarbonate (4.0 mmol).

  • Add benzyl bromide (2.2 mmol) to the stirred suspension.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C.

  • Maintain stirring at this temperature for 1-3 hours, monitoring the reaction's progress by TLC.[9]

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude tertiary amine.

  • Purify the product by silica gel column chromatography to yield the pure N-benzylated product.[10]

Disclaimer: These protocols are based on general procedures for the functionalization of secondary amines. Reaction conditions such as temperature, reaction time, and stoichiometry of reagents may require optimization for this compound to achieve the best results. Standard laboratory safety procedures should be followed at all times.

References

Application Notes & Protocols: Derivatization of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous biologically active natural products and synthetic drug candidates, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine serves as a versatile starting material, incorporating this privileged substructure. As a secondary amine, it offers a reactive handle for chemical modification, enabling the generation of diverse compound libraries for biological screening. The derivatization of this core scaffold is a key strategy in hit-finding and lead optimization efforts within drug discovery programs.[3]

This document provides detailed protocols for the derivatization of this compound and outlines a workflow for subsequent high-throughput screening (HTS) to identify novel bioactive compounds. The methodologies are designed to be adaptable for various biological targets and assay formats.

Derivatization Strategies

The secondary amine of this compound is readily amenable to a variety of chemical transformations to generate a library of diverse derivatives. Common and effective derivatization reactions for secondary amines include acylation, sulfonylation, and reductive amination.[4] These reactions are generally robust, high-yielding, and can be performed in a parallel synthesis format suitable for library generation.

Experimental Protocols

Protocol 1: Acylation of this compound with Acid Chlorides

This protocol describes the parallel synthesis of a diverse amide library.

Materials:

  • This compound

  • Library of diverse acid chlorides (e.g., benzoyl chloride derivatives, heteroaromatic acid chlorides)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 96-well reaction block

  • Magnetic stirrer plate and stir bars

  • Nitrogen gas supply

Procedure:

  • In each well of a 96-well reaction block, add 1.0 mL of a 0.2 M solution of this compound in anhydrous DCM.

  • To each well, add 1.2 equivalents of triethylamine.

  • Add 1.1 equivalents of a unique acid chloride to each respective well.

  • Seal the reaction block and stir the reactions at room temperature for 16 hours under a nitrogen atmosphere.

  • Upon completion, quench the reaction by adding 0.5 mL of saturated aqueous sodium bicarbonate solution to each well.

  • Separate the organic layer and wash with 1.0 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude amide derivatives.

  • Purify the products via high-throughput parallel purification (e.g., automated flash chromatography or preparative HPLC).

  • Characterize the final products by LC-MS and NMR spectroscopy.

Protocol 2: Sulfonylation of this compound

This protocol outlines the synthesis of a sulfonamide library.

Materials:

  • This compound

  • Library of diverse sulfonyl chlorides

  • Anhydrous Pyridine

  • 96-well reaction block

  • Magnetic stirrer plate and stir bars

Procedure:

  • Prepare a 0.2 M solution of this compound in anhydrous pyridine.

  • Dispense 1.0 mL of this solution into each well of a 96-well reaction block.

  • To each well, add 1.1 equivalents of a unique sulfonyl chloride.

  • Seal the reaction block and stir at 50°C for 18 hours.

  • Cool the reaction block to room temperature.

  • Add 1.0 mL of water to each well to quench the reaction.

  • Extract the products with 2 x 1.0 mL of ethyl acetate.

  • Combine the organic layers and wash with 1.0 mL of 1 M copper (II) sulfate solution to remove pyridine, followed by 1.0 mL of brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solvent to obtain the crude sulfonamide derivatives.

  • Purify and characterize the products as described in Protocol 1.

Data Presentation

Table 1: Representative Library of Derivatized Compounds

Compound ID Derivatization Reaction R-Group Molecular Weight ( g/mol ) Purity (%)
L1-A01AcylationBenzoyl233.30>95
L1-A02Acylation4-Chlorobenzoyl267.75>95
L1-A03Acylation2-Thiophenecarbonyl239.33>95
L2-B01SulfonylationBenzenesulfonyl269.36>95
L2-B02Sulfonylation4-Toluenesulfonyl283.39>95
L2-B03SulfonylationDansyl362.46>95

Biological Screening Workflow

A typical high-throughput screening campaign involves a primary screen to identify initial "hits," followed by secondary and confirmatory assays to validate these hits and determine their potency and selectivity.[3][5]

Primary High-Throughput Screening (HTS)

The derivatized library will be screened at a single concentration (e.g., 10 µM) in a relevant biochemical or cell-based assay. The choice of assay will depend on the therapeutic target of interest. Examples include enzyme inhibition assays, receptor binding assays, or cell viability assays.[5]

Table 2: Hypothetical Primary HTS Results (Enzyme Inhibition Assay)

Compound ID Concentration (µM) % Inhibition Hit Status
L1-A011012.5Non-hit
L1-A021065.8Hit
L1-A03108.2Non-hit
L2-B01104.5Non-hit
L2-B021078.3Hit
L2-B031025.1Non-hit
Hit Threshold: >50% inhibition
Secondary Assay: Dose-Response and IC50 Determination

Hits identified in the primary screen are advanced to dose-response studies to determine their potency (IC50).

Protocol 3: IC50 Determination

  • Prepare a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Perform the same assay as in the primary screen with the varying concentrations of the compounds.

  • Measure the assay signal at each concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 3: Dose-Response Data for HTS Hits

Compound ID IC50 (µM) Hill Slope
L1-A027.81.10.992
L2-B022.30.90.995

Visualizations

Derivatization_Workflow Start This compound Acylation Acylation (Acid Chlorides, TEA, DCM) Start->Acylation Parallel Synthesis Sulfonylation Sulfonylation (Sulfonyl Chlorides, Pyridine) Start->Sulfonylation Parallel Synthesis Amide_Library Amide Library Acylation->Amide_Library Sulfonamide_Library Sulfonamide Library Sulfonylation->Sulfonamide_Library Purification Purification & QC (HPLC, LC-MS) Amide_Library->Purification Sulfonamide_Library->Purification Screening_Ready Screening-Ready Compound Plate Purification->Screening_Ready

Caption: Derivatization and library generation workflow.

Screening_Cascade Compound_Library Compound Library (>1000 compounds) Primary_HTS Primary HTS (Single Concentration, e.g., 10 µM) Compound_Library->Primary_HTS Hits Initial Hits (~1-3% Hit Rate) Primary_HTS->Hits Hit Identification Dose_Response Dose-Response Assay (IC50 Determination) Hits->Dose_Response Hit Confirmation Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary Assays (Selectivity, Orthogonal Assays) Confirmed_Hits->Secondary_Assays Lead Prioritization Lead_Candidates Lead Candidates Secondary_Assays->Lead_Candidates

Caption: Biological screening cascade for hit identification.

References

Application Notes and Protocols: N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine as an Intermediate for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine is a versatile primary amine building block incorporating a saturated tetrahydropyran ring. This structural motif is of significant interest in medicinal chemistry due to its potential to improve pharmacokinetic properties such as solubility and metabolic stability. While the direct application of this compound as a key intermediate in the synthesis of novel heterocycles is not extensively documented in readily available scientific literature, its chemical nature as a primary amine suggests its utility in a variety of classical and modern heterocyclic synthesis methodologies. This document outlines potential synthetic applications and provides generalized protocols for its use in the construction of diverse heterocyclic scaffolds.

Introduction

The tetrahydropyran (THP) moiety is a prevalent feature in numerous natural products and approved pharmaceutical agents. Its inclusion in a molecule can impart favorable physicochemical properties, including enhanced aqueous solubility and improved metabolic profiles, by disrupting planarity and introducing a hydrogen bond acceptor. This compound offers a readily available starting material to incorporate this valuable fragment into novel heterocyclic systems. The primary amine functionality serves as a versatile handle for a wide array of cyclization strategies, opening avenues for the exploration of new chemical space in drug discovery.

Potential Synthetic Applications & Generalized Protocols

Based on established principles of heterocyclic chemistry, this compound can be employed in several types of ring-forming reactions. The following sections detail theoretical applications and provide generalized experimental protocols that can serve as a starting point for the synthesis of novel heterocycles.

Synthesis of Substituted Pyrimidines

The reaction of primary amines with 1,3-dicarbonyl compounds or their equivalents is a cornerstone of pyrimidine synthesis. This compound can be utilized as the N1-synthon in such reactions.

Generalized Protocol for Pyrimidine Synthesis:

A mixture of this compound (1.0 eq.), a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate; 1.0 eq.), and a suitable catalyst (e.g., p-toluenesulfonic acid, iodine) in a high-boiling solvent (e.g., toluene, xylenes) is heated at reflux with a Dean-Stark trap to remove water. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization.

Table 1: Hypothetical Quantitative Data for Pyrimidine Synthesis

1,3-Dicarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Hypothetical Yield (%)
Acetylacetonep-TsOHToluene110875
Ethyl acetoacetateI₂Xylenes1401268
Diethyl malonateNaOEtEthanol78682

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Condensation & Cyclization A->F B 1,3-Dicarbonyl Compound B->F C Catalyst (e.g., p-TsOH) C->F D Solvent (e.g., Toluene) D->F E Heat (Reflux) E->F G Work-up & Purification F->G H Substituted Pyrimidine G->H

Caption: Mechanistic pathway of a Pictet-Spengler type reaction.

Multicomponent Reactions for the Synthesis of Complex Heterocycles

Multicomponent reactions (MCRs) offer an efficient strategy for the rapid assembly of complex molecules from simple starting materials in a single pot. This compound can serve as the amine component in various MCRs, such as the Ugi or Passerini reactions, to generate peptidomimetics and other complex heterocyclic structures.

Generalized Protocol for a Ugi-type Four-Component Reaction:

To a solution of an aldehyde (1.0 eq.), a carboxylic acid (1.0 eq.), and an isocyanide (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane) at room temperature, this compound (1.0 eq.) is added. The reaction mixture is stirred for 24-48 hours. The solvent is then removed under reduced pressure, and the resulting crude product is purified by column chromatography.

Table 3: Hypothetical Quantitative Data for a Ugi-type Reaction

AldehydeCarboxylic AcidIsocyanideSolventTemperature (°C)Time (h)Hypothetical Yield (%)
BenzaldehydeAcetic Acidtert-Butyl isocyanideMethanol252485
IsobutyraldehydeBenzoic AcidCyclohexyl isocyanideCH₂Cl₂253678
FurfuralPropionic AcidBenzyl isocyanideMethanol254872

Experimental Workflow for a Ugi-type Multicomponent Reaction:

G cluster_reactants Reactants A Aldehyde E One-Pot Reaction A->E B Carboxylic Acid B->E C Isocyanide C->E D This compound D->E F Solvent Removal E->F G Purification (Column Chromatography) F->G H α-Acylamino Amide Product G->H

Caption: Workflow for a Ugi-type four-component reaction.

Conclusion

While specific, documented examples of this compound as an intermediate in the synthesis of novel heterocycles are sparse in the current literature, its inherent reactivity as a primary amine makes it a promising candidate for such applications. The generalized protocols and conceptual frameworks provided in these application notes are intended to serve as a foundation for researchers to explore the synthetic utility of this building block. Further investigation into its reactivity in a broader range of cyclization and multicomponent reactions is warranted and could lead to the discovery of novel heterocyclic entities with potential applications in drug development and materials science. Researchers are encouraged to adapt and optimize the outlined conditions to suit their specific synthetic targets.

Application Notes: N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved therapeutic agents. Its conformational flexibility and ability to participate in hydrogen bonding interactions make it a valuable component in the design of novel drug candidates. "N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine" is a versatile building block that can be utilized in parallel synthesis to generate libraries of diverse compounds for high-throughput screening. This document outlines the application of this secondary amine in the parallel synthesis of a library of amides, a common structural motif in biologically active molecules.

Parallel synthesis enables the rapid generation of a multitude of discrete compounds in a spatially separated manner, which is a key strategy in modern drug discovery for exploring structure-activity relationships (SAR). The use of "this compound" as a core scaffold allows for the introduction of a wide range of substituents, thereby facilitating the exploration of chemical space around this important heterocyclic core.

Hypothetical Parallel Amide Synthesis

A common and robust reaction amenable to parallel synthesis is the acylation of amines with carboxylic acids to form amides. In this proposed application, "this compound" serves as the amine component, which is reacted with a diverse set of carboxylic acids in a parallel format. This approach allows for the systematic modification of the acyl group, enabling the exploration of how different substituents impact the biological activity of the resulting compounds.

Experimental Workflow Diagram

Parallel_Amide_Synthesis_Workflow start Start: Prepare Reagent Stock Solutions amine_stock This compound in Solvent start->amine_stock acid_library Library of Carboxylic Acids (R1-COOH, R2-COOH, ...) start->acid_library coupling_agent Coupling Agent Stock Solution (e.g., HATU) start->coupling_agent base Base Stock Solution (e.g., DIPEA) start->base dispense Dispense Reagents into Reaction Vials/Plate amine_stock->dispense acid_library->dispense coupling_agent->dispense base->dispense reaction Parallel Reaction Incubation (Shaking at Room Temperature) dispense->reaction workup Parallel Work-up/ Purification reaction->workup analysis Analysis and Characterization (LC-MS, NMR) workup->analysis end End: Compound Library for Screening analysis->end

Caption: Workflow for the parallel synthesis of an amide library.

Detailed Experimental Protocol: Parallel Acylation

This protocol describes the parallel synthesis of an amide library from "this compound" and a diverse set of carboxylic acids in a 96-well reaction block.

Materials and Reagents:

  • "this compound"

  • Library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction block with sealing mat

  • Multichannel pipette or liquid handling robot

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of "this compound" in anhydrous DMF.

    • Prepare 0.5 M solutions of each carboxylic acid from the library in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.6 M solution of HATU in anhydrous DMF.

    • Prepare a 1.0 M solution of DIPEA in anhydrous DMF.

  • Reagent Dispensing:

    • To each well of the 96-well reaction block, add 200 µL of the corresponding carboxylic acid solution (0.1 mmol, 1.0 eq).

    • To each well, add 220 µL of the "this compound" stock solution (0.11 mmol, 1.1 eq).

    • To each well, add 200 µL of the HATU stock solution (0.12 mmol, 1.2 eq).

    • To each well, add 220 µL of the DIPEA stock solution (0.22 mmol, 2.2 eq).

  • Reaction Incubation:

    • Seal the 96-well reaction block with a sealing mat.

    • Place the reaction block on an orbital shaker and agitate at room temperature for 16 hours.

  • Parallel Work-up:

    • After the reaction is complete, add 1 mL of DCM to each well.

    • Add 1 mL of saturated aqueous sodium bicarbonate solution to each well.

    • Seal the block and shake vigorously for 5 minutes.

    • Allow the layers to separate and carefully remove the aqueous layer from each well using a multichannel pipette.

    • Wash the organic layer in each well with 1 mL of brine.

    • Transfer the organic layer from each well to a fresh 96-well plate containing anhydrous sodium sulfate.

    • After 30 minutes, filter the contents of each well to remove the sodium sulfate.

  • Solvent Evaporation and Analysis:

    • Concentrate the solutions in the 96-well plate under a stream of nitrogen or using a centrifugal evaporator to yield the crude amide products.

    • Analyze the crude products by LC-MS to determine purity and confirm the molecular weight.

    • For compounds of particular interest, preparative HPLC can be used for further purification.

Quantitative Data Summary

The following table presents hypothetical data for a representative set of amides synthesized using the parallel acylation protocol.

Well IDCarboxylic Acid (R-COOH)Product Molecular FormulaExpected Mass (m/z) [M+H]⁺Purity (%)
A1Acetic AcidC₉H₁₇NO₂172.13>95
A2Benzoic AcidC₁₄H₁₉NO₂234.15>95
A34-Chlorobenzoic AcidC₁₄H₁₈ClNO₂268.11>90
A4Isobutyric AcidC₁₁H₂₁NO₂200.16>95
A5Cyclohexanecarboxylic AcidC₁₄H₂₅NO₂240.19>95
A6Phenylacetic AcidC₁₅H₂₁NO₂248.16>90

Signaling Pathway Diagram

While "this compound" itself does not have a defined signaling pathway, its derivatives could potentially interact with various biological targets, such as G-protein coupled receptors (GPCRs), a common target class for compounds containing piperidine or tetrahydropyran scaffolds. The diagram below illustrates a generic GPCR signaling cascade that could be modulated by a hypothetical bioactive amide derivative.

GPCR_Signaling_Pathway ligand Bioactive Amide Derivative receptor GPCR ligand->receptor Binds g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Cellular Response second_messenger->downstream Triggers

Caption: A generic GPCR signaling pathway.

"this compound" is a valuable building block for the construction of compound libraries for drug discovery. The outlined parallel acylation protocol provides a robust and efficient method for generating a diverse set of amides. This approach, combined with high-throughput screening, can accelerate the identification of novel bioactive compounds centered around the tetrahydropyran scaffold. The amenability of this building block to established parallel synthesis techniques makes it an attractive starting point for medicinal chemistry campaigns.

Troubleshooting & Optimization

Technical Support Center: Purification of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound by silica gel chromatography?

The primary challenges stem from the basic nature of the secondary amine group.[1][2] Basic amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to several issues:

  • Peak Tailing: Strong acid-base interactions can cause the compound to elute slowly and asymmetrically, resulting in broad, tailing peaks.[1]

  • Irreversible Adsorption: In some cases, the compound may bind irreversibly to the silica, leading to low recovery and yield loss.[1]

  • Compound Degradation: The acidic nature of silica gel can potentially degrade acid-sensitive compounds.[3]

Q2: What type of chromatography is best suited for this purification?

Flash column chromatography is a common and effective method for purifying compounds like this compound on a laboratory scale.[4][5] For more challenging separations or for achieving very high purity, high-performance liquid chromatography (HPLC) with a suitable stationary phase can be employed.

Q3: What stationary phase should I use?

Standard silica gel is often the first choice due to its versatility and cost-effectiveness. However, to mitigate the issues associated with purifying basic amines, consider the following options:

  • Deactivated Silica Gel: The acidity of silica gel can be reduced by treatment with a base, which can improve the chromatography of amines.[3]

  • Amine-Functionalized Silica: Using a stationary phase with a bonded amine can significantly improve peak shape and recovery for basic compounds.[2]

  • Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.

Q4: What mobile phase (eluent) systems are recommended?

A common approach is to use a non-polar solvent and gradually increase the polarity with a more polar solvent. For this compound, a good starting point would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. To improve the chromatography of this basic amine, it is highly recommended to add a small amount of a basic modifier to the mobile phase.[1]

Common mobile phase systems include:

  • Hexane/Ethyl Acetate with 0.1-1% triethylamine (TEA) or ammonia solution.

  • Dichloromethane/Methanol with 0.1-1% triethylamine (TEA) or ammonium hydroxide.[1]

The addition of a competing base like triethylamine neutralizes the acidic sites on the silica gel, preventing strong interactions with the target amine and leading to better peak shapes.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic purification of this compound.

Problem Potential Cause Recommended Solution
Compound is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol system.[3]
The compound is irreversibly adsorbed to the silica gel due to strong acidic interactions.Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce the interaction with the silica.[1] Consider using an amine-functionalized silica column.[2]
Broad or tailing peaks Strong interaction between the basic amine and acidic silica gel.Add a basic modifier (e.g., triethylamine, ammonium hydroxide) to the mobile phase.[1] Use a less acidic stationary phase like deactivated silica or alumina.
Column overloading.Reduce the amount of sample loaded onto the column.
Poor separation of the target compound from impurities Inappropriate mobile phase system.Optimize the mobile phase composition by running thin-layer chromatography (TLC) with different solvent systems to achieve better separation.
The column was not packed properly, leading to channeling.Repack the column carefully, ensuring a uniform and well-settled stationary phase bed.
Low recovery of the compound Irreversible adsorption to the stationary phase.Use a mobile phase containing a basic additive or switch to a more inert stationary phase.[1]
The compound is volatile and has evaporated during solvent removal.Use a rotary evaporator at a lower temperature and reduced pressure.
Multiple spots on TLC after purification The compound may have degraded on the silica gel.Test the stability of your compound on silica by spotting it on a TLC plate and letting it sit for some time before developing. If it degrades, use a less acidic stationary phase.[3]
The collected fractions are still impure.Optimize the elution gradient and collect smaller fractions to improve the resolution.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Equilibration: Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent. Carefully load the sample onto the top of the silica bed.[4] Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel and then adding it to the column.[4]

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase according to a predetermined gradient.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Example Elution Gradient

The following table provides an example of a solvent gradient that could be used for the purification of this compound. The optimal gradient will need to be determined experimentally based on TLC analysis.

Solvent System Gradient Profile Typical Application
Dichloromethane (DCM) / Methanol (MeOH) + 0.5% Triethylamine (TEA)0-100% Gradient of BA: DCM + 0.5% TEAB: DCM:MeOH (9:1) + 0.5% TEA
Hexane / Ethyl Acetate (EtOAc) + 0.5% Triethylamine (TEA)0-100% Gradient of BA: Hexane + 0.5% TEAB: EtOAc + 0.5% TEA

Logical Workflow for Troubleshooting Purification

TroubleshootingWorkflow start Start Purification tlc Run TLC to determine initial solvent system start->tlc pack_column Pack column with silica gel tlc->pack_column load_sample Load sample pack_column->load_sample run_column Run column and collect fractions load_sample->run_column analyze Analyze fractions by TLC run_column->analyze outcome Evaluate Purification Outcome analyze->outcome good_separation Good Separation & Purity outcome->good_separation Successful poor_separation Poor Separation outcome->poor_separation Unsuccessful no_elution Compound Not Eluting outcome->no_elution Unsuccessful tailing_peaks Tailing Peaks outcome->tailing_peaks Unsuccessful end Purification Complete good_separation->end optimize_gradient Optimize Elution Gradient poor_separation->optimize_gradient add_base Add Basic Modifier (e.g., TEA) no_elution->add_base tailing_peaks->add_base optimize_gradient->run_column add_base->run_column change_stationary_phase Change Stationary Phase (e.g., Amine-Silica) add_base->change_stationary_phase change_stationary_phase->pack_column

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is through the reductive amination of tetrahydro-2H-pyran-2-carbaldehyde with methylamine. This reaction is typically performed as a one-pot synthesis where the aldehyde and amine first form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Q2: What are the potential impurities I should be aware of during this synthesis?

A2: Several impurities can arise during the synthesis of this compound. The most common ones include unreacted starting materials, the intermediate imine, the corresponding alcohol from the reduction of the starting aldehyde, and a dialkylated tertiary amine. A summary of these potential impurities is provided in the table below.

Q3: How can I minimize the formation of the tertiary amine impurity?

A3: The formation of the tertiary amine, a common byproduct in reductive aminations with primary amines, can be minimized by carefully controlling the stoichiometry of the reactants.[1][2] Using a slight excess of the primary amine (methylamine) can help to favor the formation of the desired secondary amine over the dialkylated product. Additionally, a stepwise procedure, where the imine is formed first before the addition of the reducing agent, can sometimes offer better control and reduce dialkylation.[2]

Q4: I am observing a significant amount of alcohol byproduct. What could be the cause?

A4: The formation of tetrahydro-2H-pyran-2-methanol, the alcohol byproduct, is a result of the reduction of the starting aldehyde, tetrahydro-2H-pyran-2-carbaldehyde.[3] This can occur if the reducing agent is too reactive and added before the complete formation of the imine. Using a milder or more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), can help to minimize this side reaction as it is generally less reactive towards aldehydes compared to the intermediate iminium ion.[2]

Q5: What analytical techniques are recommended for monitoring the reaction and identifying impurities?

A5: A combination of chromatographic and spectroscopic techniques is recommended for monitoring the reaction progress and identifying impurities. Thin Layer Chromatography (TLC) is a quick and effective method for initial reaction monitoring. For detailed analysis and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for separating and identifying the components of the reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of the final product and any isolated impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction; Suboptimal reaction conditions (temperature, pH, solvent); Inefficient reducing agent.Monitor the reaction by TLC or LC-MS to ensure completion. Optimize temperature and pH; a slightly acidic pH often favors imine formation. Ensure the chosen solvent is appropriate for both imine formation and the reducing agent. Consider a different reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN).
Presence of Unreacted Starting Aldehyde Incomplete imine formation; Insufficient amount of methylamine.Allow for a longer reaction time for imine formation before adding the reducing agent. Use a slight excess of methylamine. A catalytic amount of acid (e.g., acetic acid) can facilitate imine formation.
High Levels of Tertiary Amine Impurity Reaction of the product (secondary amine) with the starting aldehyde and subsequent reduction.Adjust the stoichiometry to use a slight excess of methylamine. Consider a stepwise approach: form the imine first, then add the reducing agent.[2]
Significant Amount of Alcohol Byproduct The reducing agent is reacting with the starting aldehyde before imine formation is complete.Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2] Ensure the imine has formed before introducing the reducing agent in a stepwise procedure.
Difficult Product Isolation/Purification The product and impurities have similar polarities.Utilize column chromatography with a carefully selected solvent system for separation. Acid-base extraction can be employed to separate the basic amine product from non-basic impurities.

Data Presentation

Table 1: Common Impurities in the Synthesis of this compound

Impurity Source Recommended Analytical Method
Tetrahydro-2H-pyran-2-carbaldehydeUnreacted starting materialGC-MS, LC-MS, ¹H NMR
MethylamineUnreacted starting materialDifficult to detect directly by LC-MS/GC-MS due to volatility; can be inferred from reaction stoichiometry and completion.
(E/Z)-N-((tetrahydro-2H-pyran-2-yl)methylene)methanamine (Imine Intermediate)Incomplete reductionLC-MS, ¹H NMR (can be unstable)
Tetrahydro-2H-pyran-2-methanolReduction of the starting aldehyde[3]GC-MS, LC-MS, ¹H NMR
N-methyl-N-((tetrahydro-2H-pyran-2-yl)methyl)-1-(tetrahydro-2H-pyran-2-yl)methanamine (Tertiary Amine)Dialkylation of the primary amine[1][2]GC-MS, LC-MS, ¹H NMR, ¹³C NMR

Experimental Protocols

Key Experiment: Synthesis of this compound via Reductive Amination

Disclaimer: This is a representative protocol and may require optimization.

Materials:

  • Tetrahydro-2H-pyran-2-carbaldehyde

  • Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of tetrahydro-2H-pyran-2-carbaldehyde (1.0 eq) in DCM (or DCE) at room temperature, add methylamine (1.1-1.5 eq).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine. Monitor the imine formation by TLC or LC-MS.

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.

  • Continue stirring at room temperature overnight, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Mandatory Visualization

Synthesis_Pathway Start_Aldehyde Tetrahydro-2H-pyran-2-carbaldehyde Intermediate_Imine Imine Intermediate Start_Aldehyde->Intermediate_Imine + Methylamine - H2O Methylamine Methylamine Methylamine->Intermediate_Imine Product This compound Intermediate_Imine->Product [Reduction] e.g., NaBH(OAc)3 Side_Reaction Product This compound (Secondary Amine) Intermediate_Imine2 Secondary Imine Intermediate Product->Intermediate_Imine2 + Aldehyde - H2O Start_Aldehyde Tetrahydro-2H-pyran-2-carbaldehyde Start_Aldehyde->Intermediate_Imine2 Tertiary_Amine Tertiary Amine Impurity Intermediate_Imine2->Tertiary_Amine [Reduction] Troubleshooting_Workflow Start Synthesis Reaction Analysis Analyze Crude Product (TLC, LC-MS, GC-MS) Start->Analysis Check_Yield Low Yield? Analysis->Check_Yield Check_Purity Impurity Detected? Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction Conditions: - Stoichiometry - Temperature - Reaction Time Check_Yield->Optimize_Conditions Yes Change_Reagent Change Reducing Agent (e.g., to NaBH(OAc)3) Check_Purity->Change_Reagent Yes (Aldehyde Reduction) Purify Purification Strategy: - Column Chromatography - Acid-Base Extraction Check_Purity->Purify Yes (Other Impurities) Final_Product Pure Product Check_Purity->Final_Product No Optimize_Conditions->Start Change_Reagent->Start Purify->Final_Product End End Final_Product->End

References

Optimizing reaction conditions for "N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of this compound, primarily focusing on the widely used reductive amination method.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via reductive amination of (tetrahydro-2H-pyran-2-yl)methanamine with formaldehyde.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Inefficient Imine Formation The initial reaction between the amine and formaldehyde to form the iminium ion is crucial. Ensure the reaction is stirred for an adequate time before adding the reducing agent. A catalytic amount of acid, such as acetic acid, can facilitate this step.[1][2]
Reducing Agent Inactivity Sodium borohydride (NaBH₄) can be deactivated by acidic conditions or protic solvents over time. Use a fresh bottle of the reducing agent. Alternatively, consider using sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more stable under mildly acidic conditions and selective for imine reduction.[3][4]
Reduction of Formaldehyde Sodium borohydride can reduce the formaldehyde starting material, especially if added too quickly or in large excess. Add the reducing agent in portions and monitor the reaction progress.[1][2]
Reaction Temperature Too Low While some reductive aminations proceed at room temperature, gentle heating (e.g., to 50°C) may be necessary to drive the reaction to completion, particularly with sterically hindered substrates.[3]

Issue 2: Presence of Impurities in the Final Product

Possible Cause Suggested Solution
Unreacted Starting Amine This indicates an incomplete reaction. Increase the reaction time, temperature, or the equivalents of formaldehyde and the reducing agent.[5]
Over-methylation (Quaternary Ammonium Salt) While less common with reductive amination methods like the Eschweiler-Clarke reaction, over-alkylation can occur.[6] Using a slight excess of the starting amine relative to formaldehyde can help minimize this.
Residual Imine Intermediate This suggests that the reduction step is incomplete.[5] Ensure a sufficient excess of the reducing agent is used and allow for adequate reaction time after its addition.[5]
Byproducts from Formaldehyde Source If using formalin (aqueous formaldehyde), the water present can sometimes interfere with the reaction. Using paraformaldehyde and a non-aqueous solvent can be an alternative.

Issue 3: Difficulty in Product Isolation and Purification

Possible Cause Suggested Solution
Product is Water Soluble The target amine may have some solubility in water. After quenching the reaction, extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery.
Emulsion Formation During Extraction Emulsions can form during acid-base workups. Adding brine (saturated NaCl solution) can help to break up emulsions.
Co-extraction of Impurities If acid-base extraction does not effectively separate the product from impurities, column chromatography on silica gel may be necessary. A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is a common mobile phase for amine purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the reductive amination of (tetrahydro-2H-pyran-2-yl)methanamine using formaldehyde as the methyl source and a suitable reducing agent. A specific example of this is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde.[6]

Q2: Which reducing agent is best for this synthesis?

A2: The choice of reducing agent depends on the specific reaction conditions.

  • Sodium borohydride (NaBH₄) is inexpensive and effective but can also reduce the aldehyde starting material.[2]

  • Sodium cyanoborohydride (NaBH₃CN) is selective for the reduction of imines in the presence of aldehydes but is toxic.[4]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) is also selective for imine reduction, is less toxic than NaBH₃CN, and is effective in aprotic solvents.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common method. A sample of the reaction mixture can be spotted on a TLC plate and compared to the starting amine. The disappearance of the starting material and the appearance of a new, less polar spot (the product) indicates the reaction is proceeding. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.[1]

Q4: What are the typical reaction conditions for the Eschweiler-Clarke reaction?

A4: The Eschweiler-Clarke reaction typically involves treating the primary amine with an excess of formaldehyde and formic acid. The reaction is often heated to drive it to completion.[6] A key advantage is that it does not produce quaternary ammonium salts.[6]

Q5: My final product is an oil. How can I be sure of its purity?

A5: Oily products are common for amines. Purity can be assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), which will show characteristic peaks for the N-methyl group and the tetrahydro-pyran ring. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to determine purity and confirm the molecular weight of the product.

Quantitative Data Summary

The following table summarizes typical reagent stoichiometries for reductive amination reactions. The exact amounts should be optimized for the specific substrate.

Reagent Equivalents (relative to amine) Purpose Notes
(tetrahydro-2H-pyran-2-yl)methanamine1.0Starting Material-
Formaldehyde (37% in H₂O or paraformaldehyde)1.1 - 1.5Methyl SourceA slight excess is used to drive the reaction.
Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃)1.2 - 2.0Reduction of ImineAn excess is needed to ensure complete reduction.[1]
Acetic Acid (optional)0.1 - 0.2CatalystFacilitates imine formation.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

  • Imine Formation: In a round-bottom flask, dissolve (tetrahydro-2H-pyran-2-yl)methanamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Add aqueous formaldehyde (1.2 eq, 37 wt. % in H₂O).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions. Control the addition to keep the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.

  • Workup: Quench the reaction by slowly adding water.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or distillation if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: (tetrahydro-2H-pyran-2-yl)methanamine imine Imine Formation (+ Formaldehyde) start->imine Step 1 reduction Reduction (+ Reducing Agent) imine->reduction Step 2 product Crude Product reduction->product Step 3 workup Aqueous Workup & Extraction product->workup Step 4 purify Chromatography/ Distillation workup->purify Step 5 final_product Pure this compound purify->final_product Final Product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? imine_issue Inefficient Imine Formation? start->imine_issue Yes reductant_issue Inactive Reducing Agent? start->reductant_issue Yes aldehyde_reduction Aldehyde Reduced? start->aldehyde_reduction Yes add_acid Add Catalytic Acid imine_issue->add_acid change_reductant Use Fresh/Alternative Reducing Agent reductant_issue->change_reductant portionwise_addition Add Reductant in Portions aldehyde_reduction->portionwise_addition

References

"N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine

This technical support guide provides essential information regarding the stability and storage of this compound. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in handling and storing this compound to ensure its integrity throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific stability data for this compound is not extensively published, recommendations can be made based on its chemical structure, which contains a secondary amine and a tetrahydropyran (ether) moiety. To minimize degradation, the compound should be stored in a cool, dry, and dark environment. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.

Q2: What are the potential degradation pathways for this compound?

A2: this compound has two primary functional groups that are susceptible to degradation:

  • Secondary Amine: The secondary amine can undergo oxidation in the presence of air, which may be accelerated by light and heat.[1][2][3] This can lead to the formation of various byproducts, including nitroalkanes and N-dealkylated compounds.[1] Amines are also known to be hygroscopic and can absorb atmospheric carbon dioxide.[4]

  • Tetrahydropyran (Ether): The tetrahydropyran ring, like other ethers, is prone to autoxidation in the presence of oxygen to form hydroperoxides and peroxides.[5][6] This process is a free-radical chain reaction that can be initiated by light.[5][6] Peroxide formation is a significant safety concern as these compounds can be explosive, especially upon concentration.[7][8]

Q3: How can I detect potential degradation of my this compound sample?

A3: Degradation can be assessed through both visual inspection and analytical testing:

  • Visual Inspection: Discoloration (e.g., yellowing or browning) can be an indicator of amine oxidation. For peroxide formation in the ether, the appearance of crystals, viscous layers, or cloudiness in the liquid is a serious warning sign.[9]

  • Analytical Testing:

    • For amine degradation, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for identifying and quantifying degradation products.[10][11]

    • To test for peroxides, commercially available peroxide test strips can be used for a qualitative assessment.[12] A more quantitative method involves the potassium iodide test, where a yellow to brown color indicates the presence of peroxides.[5]

Q4: How often should I test for peroxides?

A4: For compounds like ethers that can form peroxides, it is recommended to test for peroxides upon receipt, before each use, and periodically during storage (e.g., every 3-6 months), especially if the container has been opened.[8] The date of opening should always be marked on the container.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected experimental results or low yield. Compound degradation leading to reduced purity and reactivity.1. Verify the purity of the compound using an appropriate analytical method (e.g., NMR, GC-MS, or LC-MS).2. Test for the presence of peroxides.[12]3. If degradation is confirmed, consider purifying the compound (e.g., by distillation or chromatography) or using a fresh batch.
The compound has developed a yellow or brown color. Oxidation of the secondary amine functional group.1. While the compound may still be usable for some applications, the purity is compromised. It is best to use a fresh, uncolored sample for sensitive experiments.2. Ensure future storage is under an inert atmosphere and protected from light.[13]
Crystals or a viscous layer are observed in the container. High concentration of peroxides. This is a serious safety hazard.DO NOT MOVE OR OPEN THE CONTAINER. 1. Immediately contact your institution's Environmental Health and Safety (EHS) department for proper handling and disposal procedures.[7][9]
Positive test for peroxides (concentration > 10 ppm). Peroxide formation due to exposure to air.1. For low levels of peroxides, the compound can be deperoxidized. A common method is to pass the liquid through a column of activated alumina.2. Consider adding a radical inhibitor like butylated hydroxytoluene (BHT) to prevent further peroxide formation, if compatible with your experimental design.[14]

Data Presentation: Recommended Storage Conditions

Parameter Condition Rationale
Temperature 2-8°C (Refrigerated)To slow down the rate of potential degradation reactions, including oxidation and peroxide formation.[4][13]
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation of the secondary amine and autoxidation of the ether to form peroxides.[13]
Light Amber vial or stored in the darkTo prevent light-initiated free-radical chain reactions leading to peroxide formation.[5][6][13]
Container Tightly sealed, airtight containerTo prevent exposure to atmospheric oxygen and moisture.[4]
Additives Consider adding a stabilizer (e.g., BHT) if not interfering with applicationTo inhibit the free-radical chain reaction of peroxide formation.[14]

Experimental Protocols

Protocol for Peroxide Detection using the Potassium Iodide Method

  • Preparation: Work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Solution: Prepare a fresh solution by dissolving 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid.

  • Testing: In a clean, dry test tube, add 1 mL of the this compound to be tested.

  • Mixing: Add 1 mL of the freshly prepared KI/acetic acid solution to the test tube and mix gently.

  • Observation: A yellow color indicates a low concentration of peroxides, while a brown color suggests a high concentration. The absence of a color change indicates that peroxides are not present at a detectable level.[5]

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.

G cluster_start Start cluster_visual Visual Inspection cluster_analytical Analytical Testing cluster_action Action start Unexpected Experimental Result or Visual Observation visual_check Visually Inspect Sample start->visual_check discoloration Discoloration? visual_check->discoloration crystals Crystals/Viscous Layer? discoloration->crystals No use_with_caution Use With Caution for Non-Sensitive Applications discoloration->use_with_caution Yes peroxide_test Test for Peroxides crystals->peroxide_test No ehs DANGER: High Peroxides Contact EHS Immediately DO NOT MOVE crystals->ehs Yes peroxide_present Peroxides > 10 ppm? peroxide_test->peroxide_present purity_test Check Purity (GC-MS/LC-MS) peroxide_present->purity_test No deperoxidize Deperoxidize Sample peroxide_present->deperoxidize Yes purity_ok Purity Acceptable? purity_test->purity_ok purify Purify or Use New Batch purity_ok->purify No proceed Proceed with Experiment purity_ok->proceed Yes

References

Troubleshooting low yield in "N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine" production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine.

Troubleshooting Guide: Addressing Low Product Yield

This guide is presented in a question-and-answer format to directly address common issues observed during the synthesis, which is typically achieved through reductive amination of (tetrahydro-2H-pyran-2-yl)methanamine with formaldehyde.

Question 1: My reaction is incomplete, and I observe a significant amount of the starting amine, (tetrahydro-2H-pyran-2-yl)methanamine, remaining. What are the potential causes and solutions?

Answer:

Incomplete conversion is a common issue that can often be resolved by optimizing reaction conditions. Several factors could be at play:

  • Insufficient Reagents: The stoichiometry of your reagents is crucial. For a complete reaction, ensure you are using a molar excess of both formaldehyde and the reducing agent.

  • Low Reaction Temperature: The formation of the intermediate iminium ion and its subsequent reduction can be temperature-dependent. If the reaction is sluggish, a moderate increase in temperature may be beneficial.

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. It is recommended to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterStandard ConditionOptimization Strategy
Formaldehyde (37 wt. % aq.)1.2 equivalentsIncrease to 1.5-2.0 equivalents
Reducing Agent (e.g., NaBH(OAc)₃)1.5 equivalentsIncrease to 1.8-2.2 equivalents
TemperatureRoom TemperatureIncrease to 40-50 °C
Reaction Time4 hoursExtend to 8-12 hours, monitoring progress

Question 2: I am observing the formation of significant byproducts, leading to a low yield of the desired N-methylated product. What are these byproducts and how can I minimize them?

Answer:

Side reactions can compete with the desired N-methylation, reducing the overall yield. The primary byproduct of concern is the N,N-dimethylated tertiary amine.

  • Over-alkylation: The initially formed secondary amine product can react further with formaldehyde to form a tertiary amine. This is more likely if there is a large excess of formaldehyde and a prolonged reaction time at elevated temperatures. To mitigate this, carefully control the stoichiometry of formaldehyde and monitor the reaction to stop it once the starting material is consumed.

ConditionTo Minimize Over-alkylation
Formaldehyde StoichiometryUse a modest excess (1.1-1.3 equivalents)
Reaction MonitoringFrequent TLC or GC-MS analysis to determine the endpoint

Question 3: My product yield is low after the purification step. What could be the reasons and how can I improve the recovery?

Answer:

Low recovery after purification can be due to suboptimal workup and purification procedures.

  • Incomplete Extraction: The product, being an amine, can have some water solubility, especially if the aqueous layer is not sufficiently basic during extraction. Ensure the pH of the aqueous layer is adjusted to >10 with a suitable base (e.g., NaOH, K₂CO₃) before extracting with an organic solvent.

  • Product Loss During Distillation: If purifying by distillation, the product may have a relatively high boiling point. Ensure you are using a vacuum distillation setup appropriate for the expected boiling point to avoid product decomposition at high temperatures.

  • Inefficient Chromatographic Separation: If using column chromatography, the choice of stationary and mobile phases is critical. A silica gel column with a gradient elution of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) with a small amount of a basic modifier (e.g., triethylamine) can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the reductive amination of (tetrahydro-2H-pyran-2-yl)methanamine. This one-pot reaction typically involves the reaction of the primary amine with formaldehyde in the presence of a reducing agent. A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2]

Q2: What are the advantages of using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent?

A2: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[1] It is less reactive towards aldehydes and ketones than other borohydrides, which allows for the in-situ reduction of the formed iminium ion in the presence of unreacted formaldehyde.[2] This selectivity helps to minimize side reactions, such as the reduction of formaldehyde.

Q3: Can I use other reducing agents for this reaction?

A3: Yes, other reducing agents can be used. Sodium borohydride (NaBH₄) is a common alternative, though it can also reduce the starting aldehyde.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective and selective for imines, but it is highly toxic.[1][2] Catalytic hydrogenation (H₂/catalyst) is another possibility.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system would be a mixture of a polar and a non-polar solvent, such as ethyl acetate and hexanes, often with a small amount of triethylamine to prevent the amine from streaking on the silica plate. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Experimental Protocol: Reductive Amination Synthesis

This protocol provides a general methodology for the synthesis of this compound.

Materials:

  • (tetrahydro-2H-pyran-2-yl)methanamine

  • Formaldehyde (37 wt. % in H₂O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • To a stirred solution of (tetrahydro-2H-pyran-2-yl)methanamine (1.0 eq) in dichloromethane (DCM), add formaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 30 minutes.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Reductive Amination Pathway Reactants (tetrahydro-2H-pyran-2-yl)methanamine H₂N-CH₂-(C₅H₉O) Formaldehyde CH₂O Intermediate Iminium Ion Reactants->Intermediate Condensation Product This compound Intermediate->Product Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Intermediate Reduction

Caption: Reaction pathway for the synthesis of the target compound.

Experimental_Workflow A 1. Mix Amine and Formaldehyde in DCM B 2. Add Reducing Agent (NaBH(OAc)₃) A->B C 3. Reaction Monitoring (TLC/GC-MS) B->C D 4. Aqueous Workup (Quench, Extract) C->D E 5. Dry and Concentrate Organic Phase D->E F 6. Purify Product (Distillation/Chromatography) E->F G 7. Characterize Final Product F->G

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting_Low_Yield Low_Yield Low Yield Observed Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Byproduct_Formation Significant Byproducts? Low_Yield->Byproduct_Formation Purification_Loss Low Recovery After Purification? Low_Yield->Purification_Loss Increase_Reagents Increase Stoichiometry of Reagents Incomplete_Reaction->Increase_Reagents Yes Increase_Temp Increase Reaction Temperature Incomplete_Reaction->Increase_Temp Yes Extend_Time Extend Reaction Time Incomplete_Reaction->Extend_Time Yes Control_Stoichiometry Carefully Control Formaldehyde Stoichiometry Byproduct_Formation->Control_Stoichiometry Yes Optimize_Workup Optimize pH and Extraction Purification_Loss->Optimize_Workup Yes Optimize_Purification Optimize Distillation/Chromatography Purification_Loss->Optimize_Purification Yes

Caption: Decision tree for troubleshooting low product yield.

References

Characterization challenges of "N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C7H15NOPubChem
Molecular Weight 129.20 g/mol PubChem
Monoisotopic Mass 129.115364102 DaPubChem
CAS Number 7179-96-6CymitQuimica[1]
IUPAC Name N-methyl-1-(oxan-2-yl)methanaminePubChem
Appearance Colorless to pale yellow liquid (predicted)CymitQuimica[1]
Solubility Soluble in polar solvents like water and alcohols (predicted)CymitQuimica[1]

Frequently Asked Questions (FAQs)

Q1: What are the expected challenges in the synthesis of this compound?

A1: The most common synthetic route to this compound is likely the reductive amination of tetrahydro-2H-pyran-2-carbaldehyde with methylamine. Challenges associated with this method include:

  • Over-alkylation: Formation of the tertiary amine is a common side product in reductive amination.[2] Careful control of stoichiometry and reaction conditions is crucial.

  • Aldehyde instability: The starting aldehyde can be prone to polymerization or oxidation.

  • Imine formation equilibrium: The initial formation of the imine intermediate is an equilibrium process. Removal of water can help drive the reaction forward.[3]

Q2: What are the potential impurities I should look for during characterization?

A2: Potential impurities can originate from the starting materials or side reactions during synthesis. Key impurities to monitor include:

  • Unreacted tetrahydro-2H-pyran-2-carbaldehyde.

  • Unreacted methylamine.

  • The corresponding alcohol, formed from the reduction of the starting aldehyde.

  • The primary amine, (tetrahydro-2H-pyran-2-yl)methanamine, if the N-methylation is incomplete.

  • N,N-dimethyl-1-(tetrahydro-2H-pyran-2-yl)methanamine (the tertiary amine) from over-methylation.

Q3: What chromatographic methods are suitable for the analysis of this compound?

A3: Due to the polar and basic nature of the amine, chromatographic analysis can be challenging.

  • Gas Chromatography (GC): GC analysis of aliphatic amines can be difficult due to their high polarity, which can lead to peak tailing on standard non-polar columns.[4] Derivatization with reagents like benzenesulfonyl chloride can improve peak shape and detection.[5] Using a deactivated column is essential.[4]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a viable option. However, since aliphatic amines lack a strong chromophore, UV detection can be insensitive.[6] Pre-column derivatization with UV-active or fluorescent tags (e.g., OPA, FMOC-Cl) is often necessary for sensitive detection.[7] Ion-pairing chromatography or HILIC may also be effective.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Complex or unexpected signals in the 1H NMR spectrum.

Possible CauseSuggested Solution
Presence of diastereomers: If a chiral center is present and a racemic mixture was used, the protons adjacent to the stereocenter may appear as complex multiplets.Use chiral resolving agents or perform chiral chromatography to separate the diastereomers. 2D NMR techniques like COSY and HSQC can help in assigning the complex signals.
Residual solvent or water: Signals from common laboratory solvents or water can obscure analyte peaks.Ensure the sample is thoroughly dried before analysis. Compare the spectrum to a list of common NMR solvent impurities.
Sample degradation: The compound may be unstable under the analysis conditions.Re-purify the sample and acquire the spectrum promptly. Consider using a deuterated solvent with a stabilizer.
Conformational isomers: The tetrahydropyran ring can exist in different chair conformations, leading to broadened or multiple signals at low temperatures.Acquire the spectrum at a higher temperature to induce rapid conformational exchange, which may simplify the spectrum.
Mass Spectrometry (MS)

Issue: Difficulty in identifying the molecular ion peak (M+).

Possible CauseSuggested Solution
Extensive fragmentation: Aliphatic amines can undergo significant fragmentation, leading to a weak or absent molecular ion peak in Electron Ionization (EI) mass spectrometry.[8]Use a soft ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) to generate the protonated molecule [M+H]+, which is often more stable.
In-source fragmentation: The compound may be fragmenting in the ion source.Optimize the ion source parameters (e.g., temperature, voltage) to minimize in-source fragmentation.
Adduct formation: In ESI-MS, the analyte may form adducts with salts present in the sample or mobile phase (e.g., [M+Na]+, [M+K]+).Ensure high purity of the sample and use MS-grade solvents. Look for peaks corresponding to common adducts.

Experimental Protocols

General Protocol for GC-MS Analysis (with Derivatization)
  • Derivatization:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile).

    • Add an alkaline buffer (e.g., borate buffer, pH 9) and the derivatizing agent (e.g., benzenesulfonyl chloride).[5]

    • Vortex the mixture and allow it to react at room temperature for a specified time.

    • Quench the reaction and extract the derivative into an organic solvent (e.g., hexane).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.[5]

    • Carrier Gas: Helium at a constant flow rate.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the derivatized compound.

General Protocol for 1H and 13C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • 1H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

  • 13C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as 13C is less sensitive.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Integrate the peaks in the 1H NMR spectrum to determine proton ratios.

    • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesis Reductive Amination Purification Distillation or Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR GC GC-FID Purification->GC HPLC HPLC-UV/ELSD Purification->HPLC TLC Thin Layer Chromatography Purification->TLC

General workflow for the synthesis and characterization.

Troubleshooting_NMR Start Unexpected NMR Spectrum CheckSolvent Check for solvent/water peaks Start->CheckSolvent CheckPurity Assess sample purity (TLC/GC) CheckSolvent->CheckPurity No SolventPeak Dry sample/use fresh solvent CheckSolvent->SolventPeak Yes ConsiderIsomers Are diastereomers possible? CheckPurity->ConsiderIsomers No ImpurityPeak Re-purify sample CheckPurity->ImpurityPeak Yes ConsiderConformers Could conformational isomers be present? ConsiderIsomers->ConsiderConformers No Diastereomers Use chiral methods or 2D NMR ConsiderIsomers->Diastereomers Yes ConsiderConformers->ImpurityPeak No Conformers Acquire spectrum at higher temperature ConsiderConformers->Conformers Yes

Troubleshooting decision tree for NMR analysis.

References

Removal of starting materials from "N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials that can appear as impurities in my final product?

A1: The most common starting material impurities depend on the synthetic route used. For the N-methylation of a primary amine, the key impurity is the unreacted starting material, (Tetrahydro-2H-pyran-2-yl)methanamine . Other reagents from different synthetic approaches, such as the Eschweiler-Clarke reaction, may also be present.[1][2]

Q2: What is the primary challenge in removing the primary amine starting material from the secondary amine product?

A2: The primary challenge lies in the similar chemical and physical properties of the primary amine starting material and the secondary amine product. Both are basic, have similar polarities, and may have close boiling points, making separation by simple extraction or distillation difficult.

Q3: Are there any quick qualitative tests to check for the presence of the primary amine starting material?

A3: Yes, several qualitative tests can help distinguish between primary, secondary, and tertiary amines. The Hinsberg Test is a classic method that yields different results for each amine type.[3][4] Additionally, Thin-Layer Chromatography (TLC) with a ninhydrin stain can be effective; primary amines typically show a distinct color, which can help visualize their presence.[5]

Troubleshooting Guide

Problem: My final product shows a significant amount of the primary amine starting material, (Tetrahydro-2H-pyran-2-yl)methanamine, upon analysis (e.g., by GC or NMR).

  • Solution 1: Acid/Base Extraction Optimization While a simple acid/base extraction might not be sufficient, optimizing the pH and solvent choice can improve separation. However, due to the similar pKa values of the primary and secondary amines, this method may not achieve high purity on its own. A patent for a similar compound purification mentions the use of acid/base treatment.[6]

  • Solution 2: Flash Column Chromatography Flash column chromatography using silica gel is a highly effective method for separating compounds with different polarities. Since the secondary amine product is generally less polar than the primary amine starting material, it will elute first. Careful selection of the eluent system is crucial for good separation.

  • Solution 3: Derivatization The primary amine can be selectively reacted with a reagent to form a derivative with significantly different properties, allowing for easier separation. For instance, reacting the mixture with an acid anhydride will convert the primary amine into a neutral amide, which can then be easily separated from the basic secondary amine product by acid extraction.[7]

Problem: TLC analysis of my product shows multiple spots, and I am unsure how to proceed with purification.

  • Solution: Systematic Identification and Purification First, identify the spots by running co-spots with your starting materials. Use a visualizing agent like ninhydrin, which reacts with both primary and secondary amines, to confirm the presence of amine-containing compounds.[5] Once the major impurities are identified, select an appropriate purification method based on the information in the data summary table below. A general workflow for purification is provided in the diagrams section.

Data Summary

Table 1: Comparison of Purification Techniques

Purification MethodPrinciple of SeparationProsCons
Fractional Distillation Difference in boiling pointsScalable, good for large quantities.May not be effective if boiling points are very close.
Acid/Base Extraction Difference in basicity and solubilityInexpensive, removes non-basic impurities.Limited effectiveness in separating primary and secondary amines.
Flash Chromatography Difference in polarityHigh resolution, very effective for separation.Can be time-consuming and requires solvent usage.
Derivatization Chemical conversion of impurityHighly effective, simplifies separation.Requires an additional reaction step and subsequent removal of reagents.

Table 2: Analytical Methods for Impurity Detection

Analytical MethodInformation ProvidedUse Case
TLC with Ninhydrin Qualitative presence of primary/secondary amines.[5]Quick reaction monitoring and impurity check.
Gas Chromatography (GC) Quantitative purity assessment.Accurate determination of product purity and impurity levels.
NMR Spectroscopy Structural confirmation and quantification.Identification of product and impurities, and ratio determination.
Hinsberg Test Differentiation of primary, secondary, and tertiary amines.[3][4]Qualitative confirmation of amine type.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. The less polar N-methylated product will elute before the more polar primary amine starting material.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Hinsberg Test for Primary Amine Detection
  • Reaction Setup: In a test tube, add a small sample of the product, 5 mL of 10% aqueous potassium hydroxide, and 0.5 mL of benzenesulfonyl chloride.

  • Shaking: Stopper the test tube and shake vigorously for 5-10 minutes.

  • Observation (Step 1): If a precipitate forms, it indicates the presence of a secondary amine (the product). If the solution is clear, it suggests the presence of a primary amine starting material (which forms a soluble sulfonamide salt).[3][4]

  • Acidification: Acidify the clear solution from the previous step with dilute HCl. The formation of a precipitate at this stage confirms the presence of the primary amine starting material.[3][4]

Visualizations

PurificationWorkflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_end End CrudeProduct Crude Product (Mixture of primary and secondary amines) TLC_GC TLC / GC Analysis CrudeProduct->TLC_GC IsPure Is Product Pure? TLC_GC->IsPure ColumnChromatography Flash Column Chromatography IsPure->ColumnChromatography No, High Impurity AcidBase Acid/Base Extraction IsPure->AcidBase No, Trace Impurity Derivatization Derivatization followed by Extraction IsPure->Derivatization No, Difficult Separation PureProduct Pure Product IsPure->PureProduct Yes ColumnChromatography->TLC_GC AcidBase->TLC_GC Derivatization->TLC_GC TroubleshootingDecisionTree cluster_problem Problem Identification cluster_test Initial Test cluster_confirmation Confirmation cluster_solution Solution ImpurityDetected Impurity Detected in Final Product TestType Is impurity primary amine starting material? ImpurityDetected->TestType HinsbergTest Perform Hinsberg Test or Co-spot TLC TestType->HinsbergTest Yes Reassess Re-evaluate Synthetic Route / Other Impurity TestType->Reassess No Purify Select Purification Method: - Column Chromatography - Derivatization HinsbergTest->Purify Test Positive HinsbergTest->Reassess Test Negative

References

Technical Support Center: Reaction Monitoring for N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine, a secondary amine, using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The primary synthetic route considered is the reductive amination of tetrahydro-2H-pyran-2-carbaldehyde with methylamine.

Troubleshooting Guides

This section addresses common issues encountered during the TLC and LC-MS analysis of the target reaction.

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Potential Cause(s) Solution(s)
Streaking of Amine Spots - The basic nature of the amine interacting strongly with the acidic silica gel.[1] - The sample is too concentrated.- Add a small amount of a basic modifier to the mobile phase (e.g., 0.5-2% triethylamine or ammonia in methanol).[1] - Dilute the reaction mixture sample before spotting it on the TLC plate.
Poor Separation of Spots - The polarity of the mobile phase is either too high or too low.- If spots remain at the baseline (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of methanol in a dichloromethane/methanol mixture). - If spots run with the solvent front (high Rf), decrease the polarity of the mobile phase (e.g., decrease the proportion of methanol).
No Visible Spots - The compound is not UV-active. - The concentration of the compound is too low. - The chosen stain is not effective for the compound.- Use a chemical stain for visualization. Ninhydrin can be used, which stains secondary amines (often yellow to faint purple), or a more general stain like potassium permanganate.[1] - Spot the sample multiple times in the same location, allowing the solvent to dry between applications. - Try a different staining method. Potassium permanganate is a good general stain for many organic compounds.
Faint or Indistinct Spots with Ninhydrin Stain - Ninhydrin is generally more effective for primary amines, giving a strong purple color. Secondary amines often yield a less intense yellow or orange spot.[1]- Ensure the TLC plate is sufficiently heated after applying the ninhydrin stain to develop the color. - Consider using an alternative, more general stain like potassium permanganate for clearer visualization of all components.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Problem Potential Cause(s) Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions between the basic amine and residual silanols on the silica-based column.- Use a mobile phase with a slightly acidic pH (e.g., 0.1% formic acid) to protonate the amine and reduce silanol interactions. - Employ a column with end-capping or a hybrid particle technology designed to minimize silanol activity.
Low Signal Intensity/Poor Ionization - Inefficient protonation of the analyte in the electrospray ionization (ESI) source. - Ion suppression from the sample matrix or mobile phase additives.- Ensure the mobile phase contains a proton source like formic acid or ammonium formate to promote the formation of [M+H]+ ions. - Dilute the sample to reduce matrix effects. - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).
Inconsistent Retention Times - Changes in mobile phase composition. - Column degradation. - Inadequate column equilibration between injections.- Prepare fresh mobile phase daily. - Use a guard column to protect the analytical column. - Ensure sufficient equilibration time with the initial mobile phase conditions before each injection.
Carryover of Analyte in Subsequent Runs - Adsorption of the basic amine onto active sites within the LC system.- Implement a robust needle wash protocol using a strong organic solvent, potentially with an acid modifier. - Inject a blank solvent run after a high-concentration sample to check for carryover.

Frequently Asked Questions (FAQs)

TLC Analysis
  • Q1: What is a good starting mobile phase for monitoring the reductive amination to form this compound? A good starting point is a mixture of a relatively nonpolar solvent and a polar solvent, such as Dichloromethane (DCM) and Methanol (MeOH). A ratio of 95:5 DCM:MeOH is a reasonable starting point. You can then adjust the ratio to achieve optimal separation. Adding 0.5-1% triethylamine to the mobile phase is recommended to prevent streaking of the amine product.

  • Q2: How can I visualize the spots on the TLC plate if my compounds are not UV active? Neither the starting aldehyde nor the resulting secondary amine is expected to be strongly UV active. Therefore, chemical staining is necessary. A potassium permanganate stain is a good general-purpose choice that will visualize most organic compounds. Ninhydrin can also be used; it typically stains secondary amines a yellow-orange color, while unreacted primary amines (if any were present as an impurity in the methylamine source) would appear purple.

  • Q3: How do I interpret the TLC plate during the reaction? You should spot three lanes on your TLC plate: the starting material (tetrahydro-2H-pyran-2-carbaldehyde), a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself. As the reaction progresses, you should see the spot corresponding to the starting aldehyde diminish in intensity in the reaction mixture lane, while a new spot, corresponding to the more polar this compound product, appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

LC-MS Analysis
  • Q4: What type of LC column is suitable for analyzing this compound? A C18 reversed-phase column is a common and suitable choice. To achieve good peak shape for the basic amine product, it is advisable to use a column with low silanol activity or one that is designed for use with a wider pH range.

  • Q5: What are the recommended mobile phase conditions for LC-MS analysis? A gradient elution using water and acetonitrile or methanol, both containing 0.1% formic acid, is a standard approach. The formic acid helps to protonate the amine, leading to better peak shape and improved ionization efficiency in positive ion mode ESI.

  • Q6: How should I prepare my reaction mixture for LC-MS analysis? The reaction mixture should be quenched and then diluted significantly with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). A high dilution factor (e.g., 1:1000) is often necessary to avoid contaminating the mass spectrometer and to be within the linear range of the detector. The diluted sample should be filtered through a 0.22 µm syringe filter before injection.

  • Q7: What m/z value should I monitor for the product in the mass spectrometer? You should monitor for the protonated molecule, [M+H]+. The molecular weight of this compound (C7H15NO) is approximately 129.20 g/mol . Therefore, you should look for an m/z of approximately 130.2 in your mass spectrum.

Experimental Protocols

TLC Monitoring Protocol
  • Plate Preparation: Use silica gel 60 F254 TLC plates. With a pencil, gently draw an origin line about 1 cm from the bottom of the plate.

  • Sample Spotting:

    • Lane 1 (Starting Material): Dissolve a small amount of tetrahydro-2H-pyran-2-carbaldehyde in a volatile solvent (e.g., ethyl acetate) and spot it on the origin in the first lane.

    • Lane 2 (Co-spot): Spot the starting material as in Lane 1. Then, carefully spot the reaction mixture directly on top of the starting material spot.

    • Lane 3 (Reaction Mixture): Take a small aliquot of the reaction mixture (e.g., with a capillary tube), dilute it with a volatile solvent, and spot it in the third lane.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 95:5 Dichloromethane:Methanol with 0.5% Triethylamine). Ensure the solvent level is below the origin line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Dip the plate into a potassium permanganate staining solution and gently heat with a heat gun until spots appear. The starting aldehyde and the product amine should appear as yellow-brown spots on a purple background.

Compound Expected Rf Value (Approximate)
Tetrahydro-2H-pyran-2-carbaldehydeHigher Rf (less polar)
This compoundLower Rf (more polar)
LC-MS Monitoring Protocol
  • Sample Preparation:

    • Take a 10 µL aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., with water).

    • Dilute the quenched sample 1:1000 with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to 5% B to re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 50-500.

    • Selected Ion Monitoring (SIM) or Extracted Ion Chromatogram (EIC): Monitor for the [M+H]+ ions of the starting material and product.

Compound Molecular Weight ( g/mol ) Expected [M+H]+ (m/z) Expected Retention Time
Tetrahydro-2H-pyran-2-carbaldehyde114.14115.1Earlier elution (less retained)
This compound129.20130.2Later elution (more retained)

Visualizations

TLC_Workflow cluster_prep Sample Preparation cluster_analysis TLC Analysis Start Start Aliquot Take Reaction Aliquot Start->Aliquot Dilute Dilute Sample Aliquot->Dilute Spot Spot on TLC Plate Dilute->Spot Develop Develop Plate in Chamber Spot->Develop Dry Dry Plate Develop->Dry Visualize Visualize with Stain Dry->Visualize Interpret Interpret Results Visualize->Interpret

Caption: Workflow for TLC reaction monitoring.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Start Start Aliquot Take Reaction Aliquot Start->Aliquot Quench Quench Reaction Aliquot->Quench Dilute Dilute Sample Quench->Dilute Filter Filter Sample Dilute->Filter Inject Inject into LC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Analyze Analyze Data Detect->Analyze

Caption: Workflow for LC-MS reaction monitoring.

Troubleshooting_Logic Problem Identify Problem (e.g., Streaking on TLC) Cause Determine Potential Cause (e.g., Amine-Silica Interaction) Problem->Cause Solution Implement Solution (e.g., Add Base to Eluent) Cause->Solution Verify Verify Resolution Solution->Verify

Caption: Logical flow for troubleshooting.

References

Technical Support Center: Stereoselective Synthesis of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine analogs. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to achieving high stereoselectivity in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity for 2-substituted tetrahydropyran rings?

A1: The main challenge lies in controlling the relative and absolute stereochemistry at the C2 position and any other stereocenters on the ring or side chain. For the tetrahydropyran (THP) ring, the key is to control the formation of either the cis or trans diastereomer. This is often influenced by the reaction mechanism, thermodynamic vs. kinetic control, and the steric and electronic nature of the substrates and reagents. Common synthetic strategies like the Prins cyclization, hetero-Diels-Alder reactions, and intramolecular oxa-Michael additions each have their own nuances for stereocontrol.[1][2][3]

Q2: How can I introduce the chiral amine side chain with a defined stereocenter?

A2: There are several effective strategies. One common method involves the use of a chiral auxiliary on the nitrogen or an adjacent group to direct the stereochemistry of alkylation or reduction steps.[4][5] Another powerful approach is to use asymmetric catalysis, such as asymmetric hydrogenation of a corresponding enamine or imine, which can provide high enantioselectivity.[6] Organocatalysis, particularly with N-heterocyclic carbenes (NHCs) or chiral Brønsted acids, has also emerged as a potent tool for the asymmetric synthesis of nitrogen-containing heterocycles.[7][8][9]

Q3: My reaction is yielding a nearly 1:1 mixture of diastereomers. What are the likely causes?

A3: A low diastereomeric ratio (d.r.) can stem from several factors. The reaction may be operating under thermodynamic control at a temperature high enough to allow equilibration between diastereomers. Alternatively, the energy difference between the transition states leading to the different diastereomers may be too small under your current kinetic conditions. The choice of catalyst, solvent, and temperature are all critical parameters that can influence this outcome.[10]

Q4: Can N-heterocyclic carbene (NHC) organocatalysis be applied to this synthesis?

A4: Yes, NHC organocatalysis is a versatile strategy for asymmetric synthesis and can be applied to form chiral nitrogen-containing heterocycles.[7][11][12] For instance, an NHC-catalyzed reaction could be designed to construct a key intermediate with high enantioselectivity, which is then converted to the final product. These catalysts are known for their ability to generate acyl anions equivalents ("Umpolung" reactivity) and activate substrates in unique ways to achieve high stereocontrol.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

// Nodes start [label="Low Stereoselectivity\n(Low d.r. or e.e.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Catalyst Issues cat_issue [label="Catalyst-Related Issues", fillcolor="#FBBC05", fontcolor="#202124"]; cat_inactive [label="Check Catalyst Activity/Purity\n(Handle air-sensitive catalysts under inert atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; cat_choice [label="Screen Different Catalysts/Ligands\n(e.g., Chiral Phosphoric Acids, Metal Complexes)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction Condition Issues cond_issue [label="Reaction Condition Issues", fillcolor="#4285F4", fontcolor="#FFFFFF"]; temp [label="Optimize Temperature\n(Lower temps often favor kinetic product)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Screen Solvents\n(Polar vs. Nonpolar can alter transition state)", fillcolor="#F1F3F4", fontcolor="#202124"]; conc [label="Adjust Concentration\n(May influence aggregation state of catalyst/reagents)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Substrate/Auxiliary Issues sub_issue [label="Substrate/Auxiliary Issues", fillcolor="#34A853", fontcolor="#FFFFFF"]; sterics [label="Modify Steric Bulk\n(Alter substituents on substrate to enhance facial bias)", fillcolor="#F1F3F4", fontcolor="#202124"]; auxiliary [label="Change Chiral Auxiliary\n(e.g., Evans oxazolidinones, pseudoephedrine)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> cat_issue [label=" Is the catalyst performing as expected? "]; cat_issue -> cat_inactive; cat_issue -> cat_choice;

start -> cond_issue [label=" Are the reaction conditions optimal? "]; cond_issue -> temp; cond_issue -> solvent; cond_issue -> conc;

start -> sub_issue [label=" Is the substrate or auxiliary the limiting factor? "]; sub_issue -> sterics; sub_issue -> auxiliary; } Caption: Troubleshooting decision tree for low stereoselectivity.

Problem Potential Cause Recommended Solution(s)
Low Diastereoselectivity (e.g., ~1:1 d.r.) Thermodynamic Equilibration: The reaction temperature may be too high, allowing the less stable diastereomer to convert to the more stable one, or vice-versa, leading to a mixture.Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) can favor the kinetically controlled product and prevent equilibration.[10]
Ineffective Stereocontrol: The chiral catalyst, auxiliary, or substrate-inherent chirality is not providing a sufficient energy difference between the diastereomeric transition states.Screen Catalysts/Auxiliaries: Test different chiral catalysts or ligands. If using a chiral auxiliary, consider one with greater steric directing ability, such as pseudoephenamine or an Evans oxazolidinone.[4][5][13]
Solvent Effects: The solvent may not be optimal for stabilizing the desired transition state.Solvent Screening: Evaluate a range of solvents with varying polarities (e.g., THF, Toluene, Dichloromethane, Hexanes).
Low Enantiomeric Excess (e.e.) Poor Catalyst Performance: The asymmetric catalyst may be impure, deactivated, or simply not well-suited for the specific substrate.Verify Catalyst Quality: Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere). Screen a Panel of Catalysts: Test different classes of catalysts (e.g., Rh-bisphosphine complexes, chiral Brønsted acids, NHCs) to find one that is effective for your substrate.[6][7]
Incorrect Catalyst Enantiomer: The catalyst enantiomer may be mismatched with the substrate, leading to poor stereochemical induction.Use the Opposite Catalyst Enantiomer: If available, test the other enantiomer of the catalyst to see if it provides the desired product with higher e.e.
Reaction Stalls or is Low-Yielding Catalyst Deactivation: Water or other impurities in the reagents or solvent can deactivate sensitive catalysts.Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar).
Suboptimal Temperature: The reaction may have a high activation energy barrier that is not overcome at the current temperature.Systematic Temperature Optimization: Gradually increase the reaction temperature while monitoring both conversion and stereoselectivity. A balance must be struck, as higher temperatures can sometimes erode stereoselectivity.[10]

Key Experimental Protocols

Protocol 1: Diastereoselective Synthesis of a 2,6-cis-Substituted Tetrahydropyran via Sequential Catalysis

This protocol describes a highly diastereoselective and enantioselective synthesis of a 2,6-cis-substituted tetrahydropyran, a core structure for the target analogs. The method utilizes a one-pot sequential catalysis involving a Henry (nitroaldol) reaction followed by an oxa-Michael reaction.[14][15]

// Nodes start [label="Starting Materials:\n7-oxo-hept-5-enal derivative\nNitromethane", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Cu(II)-Catalyzed Henry Reaction\n- Chiral Ligand (e.g., BOX)\n- Base (e.g., Et3N)\n- Solvent (e.g., EtOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Nitroaldol Intermediate\n(High e.e.)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Acid-Catalyzed Oxa-Michael Cyclization\n- Add Camphorsulfonic Acid (CSA)\n- Continue reaction in the same pot", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product:\n2,6-cis-Substituted Tetrahydropyran\n(High d.r. and e.e.)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; } Caption: One-pot sequential catalysis workflow.

Procedure:

  • Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add the 7-oxo-hept-5-enal substrate (1.0 equiv), copper(II) acetate (0.1 equiv), and the chiral ligand (e.g., a bis(oxazoline) ligand, 0.11 equiv) in anhydrous ethanol.

  • Henry Reaction: Cool the mixture to the optimized temperature (e.g., 0 °C). Add nitromethane (2.0 equiv) followed by the slow addition of a base such as triethylamine (1.5 equiv). Stir the reaction for 24-48 hours, monitoring by TLC for the consumption of the starting aldehyde.

  • Oxa-Michael Cyclization: Once the Henry reaction is complete, add a catalytic amount of camphorsulfonic acid (CSA, 0.2 equiv) directly to the reaction mixture.

  • Workup and Purification: Allow the reaction to stir at room temperature until TLC analysis indicates the formation of the cyclized product. Quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (>99:1 is often achievable) and enantiomeric excess (98-99% e.e. is reported) by ¹H NMR and chiral HPLC analysis, respectively.[14][15]

Comparative Data on Stereoselective Methods

The choice of synthetic method can dramatically impact the stereochemical outcome. Below is a summary of results from different strategies for synthesizing substituted tetrahydropyrans.

Method Catalyst/Reagent Typical Diastereoselectivity (d.r.) Typical Enantioselectivity (e.e.) Reference
Intramolecular Oxa-Michael Addition DBU in TolueneVaries with substrate; can be highN/A (for diastereoselectivity)[1]
Hetero-Diels-Alder Cycloaddition Jacobsen's Cr(III) catalystHighHigh[1]
Prins Cyclization Lewis Acids (e.g., In(OTf)₃)High (often favors cis)Can be high with chiral catalysts[2][16]
Sequential Henry/Oxa-Michael Cu(II)-BOX / CSA>99:1 (cis)98-99%[14][15]
Asymmetric Hydrogenation (for side chain) Rh-Bisphosphine ComplexesN/AUp to 99%[6]

This guide is intended to provide a starting point for troubleshooting and optimizing the stereoselective synthesis of this compound analogs. Successful stereocontrol often requires systematic screening of reaction parameters.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Purity Analysis of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine, a key building block in medicinal chemistry. We delve into the nuances of High-Performance Liquid Chromatography (HPLC) and explore alternative techniques, offering supporting data and detailed experimental protocols to inform your analytical strategy.

This compound, a secondary amine, presents unique analytical challenges due to its limited UV absorbance. This guide will explore direct and indirect analytical approaches, comparing their strengths and weaknesses to provide a clear path to accurate purity determination.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC stands as a primary technique for the analysis of non-volatile and thermally labile compounds.[1] For this compound, a reversed-phase HPLC method is the most common approach.

Experimental Protocol: Reversed-Phase HPLC

A typical HPLC method for the purity analysis of similar cyclic amines involves a C18 column with a gradient elution.

Instrumentation:

  • HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid in Water.[2]

    • Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile.[2]

  • Gradient: A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection:

    • UV at a low wavelength (e.g., 210 nm) for limited detection of the amine.[2]

    • ELSD for universal detection of non-volatile analytes.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent, such as the mobile phase starting condition or a mixture of water and acetonitrile.

The Derivatization Advantage

Given the weak UV absorbance of aliphatic amines, pre-column derivatization can significantly enhance detection sensitivity and selectivity.[3] Reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react with primary and secondary amines to form highly fluorescent derivatives, allowing for sensitive detection.[3]

Alternative Analytical Techniques: Expanding the Toolkit

While HPLC is a robust technique, a multi-faceted approach to purity analysis often yields a more complete picture. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) offer distinct advantages.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Snapshot

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative purity analysis (qNMR) without the need for specific reference standards for each impurity.[2]

Experimental Protocol: ¹H NMR for Purity Assessment

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve it in a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene).[2]

Data Acquisition and Processing:

  • Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration.

  • The purity is calculated by comparing the integral of a characteristic proton signal of the analyte to the integral of a known proton signal of the internal standard.

Gas Chromatography (GC): An Option for Volatile Analogs

For compounds that are volatile and thermally stable, Gas Chromatography (GC) offers a high-resolution separation technique. While this compound itself may have limited volatility, GC can be suitable for analyzing more volatile impurities or starting materials.[4]

Comparative Analysis of Methodologies

ParameterHPLC (Direct)HPLC (with Derivatization)NMRGas Chromatography (GC)
Principle Partitioning between liquid mobile phase and solid stationary phase.[4]Chemical reaction followed by chromatographic separation.[3]Nuclear spin transitions in a magnetic field.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4]
Detection UV (low sensitivity), ELSD, MS.[1][2]UV, Fluorescence (high sensitivity).[3]Radiofrequency detection.Flame Ionization Detector (FID), Mass Spectrometry (MS).[4]
Sample Derivatization Not required.[4]Required.[3]Not required.May be required for non-volatile impurities.[4]
Strengths Widely applicable, good for non-volatile compounds.[1]High sensitivity and selectivity.[3]Provides structural confirmation, quantitative without specific impurity standards.[2]High resolution for volatile compounds.[4]
Limitations Low sensitivity for compounds without a chromophore.[3]Additional sample preparation step, potential for side reactions.[3]Lower sensitivity compared to derivatization HPLC, requires a certified internal standard for quantification.Limited to thermally stable and volatile compounds.[4]

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detection (UV/ELSD) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for HPLC Purity Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Integrate Integrate Signals Acquire->Integrate Calculate Calculate Purity (qNMR) Integrate->Calculate

Caption: Workflow for qNMR Purity Analysis.

Conclusion: A Tailored Approach

The selection of an appropriate analytical method for the purity determination of this compound is contingent on the specific requirements of the analysis. For routine purity screening, a reversed-phase HPLC method with ELSD or low-wavelength UV detection offers a robust solution. When high sensitivity is paramount for trace impurity detection, HPLC with pre-column derivatization is the superior choice. For definitive structural confirmation and orthogonal purity assessment, particularly in the context of reference standard characterization, NMR spectroscopy is indispensable. A comprehensive purity profile is often best achieved through the strategic combination of these complementary techniques.

References

Biological activity of "N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine" vs other pyran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the therapeutic potential of pyran-based compounds, with a focus on anticancer, antimicrobial, and antiviral activities.

Executive Summary

The pyran scaffold, a six-membered heterocyclic ring containing an oxygen atom, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of the biological activities of various pyran derivatives, focusing on their anticancer, antimicrobial, and antiviral properties. While specific experimental data on the biological activity of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine is not extensively available in the public domain, this review synthesizes findings from a range of other pyran-based molecules to offer insights into the therapeutic potential of this chemical class. The data presented is intended for researchers, scientists, and drug development professionals.

Anticancer Activity of Pyran Derivatives

Pyran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1][2][3] The mechanisms of action often involve the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.[4]

A study on novel fused pyran derivatives revealed their ability to induce apoptosis and target cell cycle progression in multiple cancer cell lines.[4] For instance, certain derivatives caused a notable block in the G2/M phase of the cell cycle in HCT116 cancer cells, while others induced inhibition in the G0/G1 phase.[4] Another research focused on pyran-functionalized uracil derivatives, which showed potent anticancer activity against hepatocellular carcinoma (HepG2) and ovarian cancer (SKOV3) cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[5] These compounds are thought to act as DNA intercalators and topoisomerase inhibitors.[5]

Quantitative Comparison of Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyran-functionalized Uracil DerivativesHepG22.9 - 58.17Doxorubicin1.4
Fused Pyran DerivativesHCT116---
Indole-substituted Tetrahydro-chromene----
Pyranocoumarins (Decursin/Decursinol)Various---

Note: A dash (-) indicates that specific quantitative data was not provided in the referenced search results.

Experimental Protocols: Anticancer Assays

MTT Assay for Cytotoxicity: The anticancer activity of novel pyran-based uracils was evaluated using the methyl thiazolyl tetrazolium (MTT) assay.[5] HepG2 cells were seeded in 96-well plates and treated with different concentrations of the synthesized compounds. After a specified incubation period, MTT solution was added to each well. The resulting formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength to determine cell viability. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.[5]

Wound-Healing Assay for Cell Migration: To assess the effect of the compounds on cancer cell migration, a wound-healing assay was performed.[5] A confluent monolayer of cancer cells was scratched to create a "wound." The cells were then treated with the test compounds, and the closure of the wound was monitored and photographed at different time points. The rate of cell migration was quantified by measuring the change in the wound area over time.[5]

Cell Cycle Analysis: The effect of fused pyran derivatives on cell cycle progression was analyzed using flow cytometry.[4] HCT116 cells were treated with the compounds for 48 hours. The cells were then harvested, fixed, and stained with a fluorescent DNA-binding dye. The DNA content of the cells was measured by a flow cytometer, and the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined.[4]

Diagram of a Generalized Anticancer Drug Discovery Workflow:

anticancer_workflow cluster_discovery Discovery & Synthesis cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials Compound Synthesis Synthesis of Pyran Derivatives Initial Screening High-Throughput Screening Compound Synthesis->Initial Screening In Vitro Assays Cytotoxicity Assays (e.g., MTT) Initial Screening->In Vitro Assays Mechanism of Action Cell Cycle Analysis, Apoptosis Assays In Vitro Assays->Mechanism of Action In Vivo Models Animal Models of Cancer Mechanism of Action->In Vivo Models Phase I Phase I (Safety) In Vivo Models->Phase I Phase II Phase II (Efficacy) Phase I->Phase II Phase III Phase III (Comparison) Phase II->Phase III

Caption: A simplified workflow for the discovery and development of anticancer drugs.

Antimicrobial Activity of Pyran Derivatives

Pyran derivatives have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi.[6][7][8][9]

One study reported the synthesis of spiro-4H-pyran derivatives and their evaluation against Gram-positive and Gram-negative bacteria.[8] A particular derivative containing both indole and cytosine rings demonstrated good antibacterial effects against Staphylococcus aureus and Streptococcus pyogenes.[8] Another research focused on new pyrano[4,3-b]pyran and pyrano[3,2-c]chromene derivatives, which were found to be active against Bacillus subtilis, Clostridium tetani, and Candida albicans.[9]

Quantitative Comparison of Antimicrobial Activity
Compound ClassMicroorganismMIC (µg/mL)
Spiro-4H-pyran DerivativesStaphylococcus aureus, Streptococcus pyogenesNot specified
Pyrano[4,3-b]pyran DerivativesBacillus subtilis, Clostridium tetani, Candida albicansNot specified

Note: MIC (Minimum Inhibitory Concentration) values were mentioned as being determined, but specific quantitative data was not provided in the referenced search results.

Experimental Protocols: Antimicrobial Assays

Broth Microdilution Method for MIC Determination: The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method.[9] Serial dilutions of the compounds were prepared in a liquid growth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism was added to each well. The plates were incubated under appropriate conditions, and the MIC was determined as the lowest concentration of the compound that visibly inhibited the growth of the microorganism.[9]

Disk Diffusion Method: The antibacterial activity was also assessed using the disk diffusion method.[8] A standardized suspension of the bacteria was swabbed onto the surface of an agar plate. Paper disks impregnated with the test compounds were placed on the agar surface. After incubation, the diameter of the zone of inhibition around each disk was measured to determine the susceptibility of the bacteria to the compound.[8]

Diagram of a General Antimicrobial Screening Process:

antimicrobial_workflow Compound Library Library of Pyran Derivatives Primary Screening Primary Screening (e.g., Disk Diffusion) Compound Library->Primary Screening Active Compounds Identification of Active Compounds Primary Screening->Active Compounds Secondary Screening Secondary Screening (MIC Determination) Active Compounds->Secondary Screening Lead Compounds Selection of Lead Compounds Secondary Screening->Lead Compounds

Caption: A flowchart illustrating a typical antimicrobial screening process.

Antiviral Activity of Pyran Derivatives

Several pyran derivatives have exhibited promising antiviral activity against a variety of viruses, including human coronaviruses.[10][11]

A study on pyrano[2,3-c]pyrazole derivatives identified novel potential inhibitors of human coronavirus 229E (HCoV-229E).[11] One compound, in particular, showed a high selectivity index and significant inhibitory capacity against the virus.[11] The inhibitory efficiency of these compounds against the SARS-CoV-2 main protease (Mpro) was also evaluated, with some showing high percentages of inhibition.[11] Pyranocoumarins, another class of pyran derivatives, have been reported to possess anti-HIV activity.[12]

Quantitative Comparison of Antiviral Activity
Compound ClassVirusAssayResult
Pyrano[2,3-c]pyrazole DerivativesHuman Coronavirus 229EAntiviral EfficacySelectivity Index (SI) = 12.6 for one compound
Pyrano[2,3-c]pyrazole DerivativesSARS-CoV-2 MproInhibition AssayUp to 84.5% inhibition
PyranocoumarinsHIVAnti-HIV ActivityPotent and selective activity reported
Experimental Protocols: Antiviral Assays

Antiviral Efficacy and Cytotoxicity Assay: The antiviral efficacy and cytotoxicity of pyranopyrazole derivatives against human coronavirus 229E (HCoV-229E) were explored in Vero-E6 cell lines.[11] The cytotoxicity was first determined to identify non-toxic concentrations of the compounds. For the antiviral assay, Vero-E6 cells were infected with HCoV-229E and then treated with the test compounds. The inhibition of the viral cytopathic effect was observed, and the concentration of the compound that provided 50% protection (EC50) was calculated. The selectivity index (SI) was then determined as the ratio of the 50% cytotoxic concentration (CC50) to the EC50.[11]

SARS-CoV-2 Mpro Inhibition Assay: The inhibitory efficiency of the compounds against the SARS-CoV-2 main protease (Mpro) was assessed.[11] The assay measures the cleavage of a specific substrate by the Mpro enzyme in the presence and absence of the test compounds. The percentage of inhibition was calculated by comparing the enzyme activity with and without the inhibitor.[11]

Diagram of a Viral Replication Cycle and Potential Drug Targets:

viral_replication cluster_targets Potential Drug Targets Virus Virus Particle Attachment 1. Attachment & Entry Virus->Attachment Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Genome Replication Uncoating->Replication Protein Synthesis 4. Protein Synthesis Replication->Protein Synthesis Assembly 5. Assembly Protein Synthesis->Assembly Release 6. Release Assembly->Release Entry Inhibitors Entry Inhibitors Protease Inhibitors Protease Inhibitors Polymerase Inhibitors Polymerase Inhibitors

Caption: A simplified representation of the viral replication cycle highlighting potential targets for antiviral drugs.

Conclusion

The pyran ring system is a versatile scaffold that has given rise to a multitude of compounds with significant biological activities. While there is a notable absence of specific data on this compound, the broader family of pyran derivatives demonstrates substantial promise in the fields of oncology, infectious diseases, and virology. The diverse functionalities that can be introduced to the pyran core allow for the fine-tuning of biological activity, offering a rich area for future drug discovery and development. Further research into novel pyran derivatives, including the systematic evaluation of their structure-activity relationships, is warranted to fully exploit their therapeutic potential.

References

A Comparative Analysis of the Reactivity of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine and its Demethylated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine, a secondary amine, and its primary amine counterpart, (tetrahydro-2H-pyran-2-yl)methanamine. The development of synthetic routes and the understanding of molecular interactions are pivotal in drug discovery and development. The nucleophilicity of amines is a critical factor in these processes, influencing reaction kinetics and the formation of stable covalent bonds. This document outlines the fundamental principles governing the reactivity of these amines and provides detailed experimental protocols for their comparative analysis.

Core Principles: Electronic Effects vs. Steric Hindrance

The reactivity of amines as nucleophiles is primarily governed by two opposing factors: the availability of the lone pair of electrons on the nitrogen atom and the steric hindrance around it.

  • Electronic Effects: Alkyl groups are electron-donating. In this compound, the methyl group increases the electron density on the nitrogen atom compared to its primary amine analog. This enhanced electron density generally leads to increased basicity and nucleophilicity.

  • Steric Hindrance: The presence of the additional methyl group in the secondary amine creates a more sterically crowded environment around the nitrogen atom. This can impede its approach to an electrophilic center, thereby reducing its reaction rate, especially with bulky electrophiles.

The balance between these electronic and steric factors determines the overall reactivity of the amine in a given chemical transformation.

Chemical Structures

CompoundStructureAmine Type
This compoundSecondary
(Tetrahydro-2H-pyran-2-yl)methanaminePrimary

Comparative Reactivity Data

To quantitatively assess the comparative reactivity, a competitive acylation experiment can be performed.

Experimental Protocols

The following protocols describe a method for the synthesis of the two amines and a competitive reaction to evaluate their relative reactivity.

Synthesis of (Tetrahydro-2H-pyran-2-yl)methanamine (Primary Amine)

This synthesis can be achieved through the reduction of (tetrahydro-2H-pyran-2-yl)carbonitrile.

Materials:

  • (Tetrahydro-2H-pyran-2-yl)carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (tetrahydro-2H-pyran-2-yl)carbonitrile (1 equivalent) in anhydrous diethyl ether to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and washings, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield (tetrahydro-2H-pyran-2-yl)methanamine.

Synthesis of this compound (Secondary Amine)

This can be prepared by reductive amination of (tetrahydro-2H-pyran-2-yl)aldehyde with methylamine.

Materials:

  • (Tetrahydro-2H-pyran-2-yl)aldehyde

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (tetrahydro-2H-pyran-2-yl)aldehyde (1 equivalent) in DCM.

  • Add methylamine (1.2 equivalents). If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 equivalents) to liberate the free amine.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.

Competitive Acylation Experiment

This experiment will directly compare the nucleophilic reactivity of the primary and secondary amines towards an acylating agent.

Materials:

  • This compound

  • (Tetrahydro-2H-pyran-2-yl)methanamine

  • Acetyl chloride or acetic anhydride

  • Triethylamine (Et₃N) or pyridine

  • Anhydrous dichloromethane (DCM)

  • Internal standard (e.g., dodecane) for GC-MS analysis

Procedure:

  • In a dry flask, prepare an equimolar solution of this compound (1 equivalent) and (tetrahydro-2H-pyran-2-yl)methanamine (1 equivalent) in anhydrous DCM.

  • Add a non-nucleophilic base such as triethylamine (2.2 equivalents).

  • Cool the solution to 0 °C.

  • Slowly add the acylating agent (e.g., acetyl chloride, 1 equivalent) dropwise with vigorous stirring.

  • Allow the reaction to proceed at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC or GC-MS.

  • Once the acylating agent is consumed, quench the reaction with water.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, and dry over anhydrous Na₂SO₄.

  • Filter and analyze the product mixture by GC-MS or ¹H NMR spectroscopy to determine the relative ratio of the N-acylated products.

Data Analysis:

The ratio of the N-acylated primary amine to the N-acylated secondary amine will provide a quantitative measure of their relative reactivity under the given conditions. A higher proportion of one product indicates a greater reactivity of its parent amine.

Visualizations

Signaling Pathway of Competitive Acylation

G cluster_reactants Reactants PrimaryAmine (Tetrahydro-2H-pyran-2-yl)methanamine PrimaryAmide N-((Tetrahydro-2H-pyran-2-yl)methyl)acetamide SecondaryAmine This compound SecondaryAmide N-Methyl-N-((tetrahydro-2H-pyran-2-yl)methyl)acetamide AcylatingAgent Acetyl Chloride AcylatingAgent->PrimaryAmide k_primary AcylatingAgent->SecondaryAmide k_secondary

Caption: Competitive acylation of primary and secondary amines.

Experimental Workflow for Reactivity Comparison

G Start Start PrepareSolution Prepare equimolar mixture of amines in DCM Start->PrepareSolution AddBase Add triethylamine PrepareSolution->AddBase Cool Cool to 0°C AddBase->Cool AddAcylatingAgent Add acetyl chloride dropwise Cool->AddAcylatingAgent React Stir at 0°C, then warm to RT AddAcylatingAgent->React Quench Quench with water React->Quench Workup Aqueous workup and drying Quench->Workup Analyze Analyze product ratio by GC-MS or NMR Workup->Analyze End End Analyze->End

Caption: Workflow for the competitive acylation experiment.

Conclusion

The comparative reactivity of this compound and its demethylated analog is a classic example of the interplay between electronic and steric effects in organic chemistry. While the secondary amine benefits from increased electron density on the nitrogen, the primary amine has the advantage of lower steric hindrance. The provided experimental protocol for a competitive acylation reaction offers a robust method to quantitatively determine their relative reactivity. The results of such an experiment would be invaluable for researchers in selecting the appropriate amine for a specific synthetic transformation in drug development and other areas of chemical science.

Validating the Structure of "N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine" Using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, unambiguous structural verification is paramount. This guide provides a comparative analysis of "N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine" and its potential isomeric impurities, "Tetrahydro-N-methyl-2H-pyran-4-methanamine" and "N-Methyltetrahydro-2H-pyran-4-amine," using 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments provides definitive structural elucidation.

Distinguishing Key Structural Features

The primary challenge in validating the target structure lies in differentiating the point of attachment of the N-methylmethanamine group to the tetrahydropyran ring. In the target molecule, this substituent is at the C2 position, adjacent to the ring oxygen. In the isomeric alternatives, it is located at the C4 or directly on the C4 position. These distinct connectivity patterns give rise to unique correlations in 2D NMR spectra.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonsThis compoundTetrahydro-N-methyl-2H-pyran-4-methanamineN-Methyltetrahydro-2H-pyran-4-amine
H2 ~3.4 - 3.6~3.3 - 3.5 (axial), ~3.9 - 4.1 (equatorial)~3.3 - 3.5 (axial), ~3.9 - 4.1 (equatorial)
H3 ~1.4 - 1.8~1.2 - 1.4 (axial), ~1.6 - 1.8 (equatorial)~1.4 - 1.6 (axial), ~1.8 - 2.0 (equatorial)
H4 ~1.2 - 1.6~1.5 - 1.7~2.5 - 2.7
H5 ~1.4 - 1.8~1.2 - 1.4 (axial), ~1.6 - 1.8 (equatorial)~1.4 - 1.6 (axial), ~1.8 - 2.0 (equatorial)
H6 ~3.9 - 4.1 (equatorial), ~3.3 - 3.5 (axial)~3.3 - 3.5 (axial), ~3.9 - 4.1 (equatorial)~3.3 - 3.5 (axial), ~3.9 - 4.1 (equatorial)
CH₂-N ~2.5 - 2.7~2.3 - 2.5-
N-CH₃ ~2.4~2.4~2.3
N-H VariableVariableVariable

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonThis compoundTetrahydro-N-methyl-2H-pyran-4-methanamineN-Methyltetrahydro-2H-pyran-4-amine
C2 ~78 - 82~67 - 71~67 - 71
C3 ~28 - 32~33 - 37~33 - 37
C4 ~23 - 27~38 - 42~50 - 54
C5 ~25 - 29~33 - 37~33 - 37
C6 ~66 - 70~67 - 71~67 - 71
CH₂-N ~55 - 59~58 - 62-
N-CH₃ ~36 - 40~36 - 40~34 - 38

Experimental Protocols

General Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

1. COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • Pulse Program: Standard cosygpqf

  • Spectral Width: 10-12 ppm in both dimensions

  • Number of Scans: 2-4

  • Data Points: 2048 (F2) x 256 (F1)

  • Relaxation Delay: 1.5 - 2.0 s

2. HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.

  • Pulse Program: Standard hsqcedetgpsisp2.3 (for multiplicity editing)

  • Spectral Width: 10-12 ppm in F2 (¹H), 160-180 ppm in F1 (¹³C)

  • Number of Scans: 2-8

  • Data Points: 2048 (F2) x 256 (F1)

  • Relaxation Delay: 1.5 s

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

3. HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, and is crucial for identifying connectivity across quaternary carbons and heteroatoms.

  • Pulse Program: Standard hmbcgplpndqf

  • Spectral Width: 10-12 ppm in F2 (¹H), 200-220 ppm in F1 (¹³C)

  • Number of Scans: 8-16

  • Data Points: 2048 (F2) x 256 (F1)

  • Relaxation Delay: 1.5 s

  • Long-range J(C,H) Coupling Constant: Optimized for 8 Hz

Mandatory Visualizations

G Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Isolation cluster_nmr 2D NMR Analysis cluster_data Data Interpretation & Comparison Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Isolated_Compound Isolated Compound Purification->Isolated_Compound COSY COSY (H-H Correlations) Isolated_Compound->COSY HSQC HSQC (1-bond C-H Correlations) Isolated_Compound->HSQC HMBC HMBC (2-3 bond C-H Correlations) Isolated_Compound->HMBC Target_Structure Target Structure (2-substituted) COSY->Target_Structure H2-H3, H5-H6 correlations Isomer_1 Isomer 1 (4-substituted methanamine) COSY->Isomer_1 Isomer_2 Isomer 2 (4-substituted amine) COSY->Isomer_2 HSQC->Target_Structure C2-H2 correlation HSQC->Isomer_1 HSQC->Isomer_2 HMBC->Target_Structure Key H6-C2, CH2-N to C2 correlations HMBC->Isomer_1 Key CH2-N to C4 correlation HMBC->Isomer_2 Key N-CH3 to C4 correlation Decision Structure Confirmed? Target_Structure->Decision Isomer_1->Decision Isomer_2->Decision

Caption: Workflow for structural validation using 2D NMR.

Comparative Analysis of 2D NMR Data

The key to distinguishing between the target molecule and its isomers lies in the long-range correlations observed in the HMBC spectrum.

For the target molecule, "this compound":

  • COSY: Correlations will be observed between the proton at C2 (H2) and the protons on the adjacent C3. Also, correlations between the protons on the exocyclic methylene group (CH₂-N) and the N-methyl protons are expected.

  • HSQC: A crucial correlation will be seen between the proton at C2 (H2, ~3.4 - 3.6 ppm) and the C2 carbon (~78 - 82 ppm). This carbon is significantly downfield due to the two adjacent oxygen and nitrogen atoms.

  • HMBC: The most definitive evidence will come from HMBC correlations. Protons on the exocyclic methylene group (CH₂-N) will show a correlation to the C2 carbon of the tetrahydropyran ring. Additionally, the proton at C6 (H6) will show a three-bond correlation to C2.

For the isomer, "Tetrahydro-N-methyl-2H-pyran-4-methanamine":

  • COSY: Correlations will be observed between the proton at C4 (H4) and the protons on the adjacent C3 and C5 carbons.

  • HSQC: The proton at C4 (H4, ~1.5 - 1.7 ppm) will correlate to the C4 carbon (~38 - 42 ppm).

  • HMBC: The protons of the exocyclic methylene group (CH₂-N) will show a key correlation to the C4 carbon of the ring.

For the isomer, "N-Methyltetrahydro-2H-pyran-4-amine":

  • COSY: The proton at C4 (H4) will show correlations to the protons on the adjacent C3 and C5 carbons.

  • HSQC: The proton at C4 (H4, ~2.5 - 2.7 ppm) will correlate with the C4 carbon (~50 - 54 ppm), which is shifted downfield due to the directly attached nitrogen.

  • HMBC: The protons of the N-methyl group will show a two-bond correlation to the C4 carbon.

By carefully analyzing these key correlations, particularly in the HMBC spectrum, researchers can unequivocally confirm the structure of "this compound" and rule out the presence of its common isomers.

The Strategic Balancing Act: N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine versus Piperidine-Based Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the physicochemical and pharmacological trade-offs between tetrahydropyran and piperidine scaffolds, guiding strategic decisions in lead optimization.

In the landscape of modern drug discovery, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous approved drugs. However, the pursuit of optimized pharmacokinetic and pharmacodynamic profiles has led researchers to explore bioisosteric replacements, with the tetrahydropyran motif emerging as a compelling alternative. This guide provides a comprehensive comparison of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine and its piperidine-based analogs, offering a quantitative and qualitative analysis to inform rational drug design and lead optimization strategies.

The strategic replacement of a piperidine ring with a tetrahydropyran moiety can significantly influence a compound's metabolic stability, solubility, and target engagement. While piperidine-containing compounds are susceptible to metabolism, particularly through oxidation, the ether oxygen in the tetrahydropyran ring can alter the molecule's electronic properties and metabolic soft spots, often leading to improved metabolic stability.[1][2] This guide delves into the experimental data that underpins these strategic decisions, presenting a clear comparison of the performance of these two critical scaffolds.

Physicochemical Properties: A Tale of Two Rings

The introduction of an oxygen atom in the tetrahydropyran ring in place of a nitrogen atom in the piperidine ring subtly yet significantly alters the physicochemical properties of the resulting molecule. These differences can have a profound impact on a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compound (Analog)N-Methyl-1-(piperidin-2-yl)methanamine (Analog)Rationale for Difference
Molecular Weight HigherLowerAddition of an oxygen atom versus a nitrogen atom.
LogP (Lipophilicity) Generally LowerGenerally HigherThe ether oxygen in the tetrahydropyran ring can act as a hydrogen bond acceptor, potentially reducing lipophilicity compared to the tertiary amine in the corresponding N-substituted piperidine.
Aqueous Solubility Potentially HigherPotentially LowerThe increased polarity due to the ether oxygen can lead to improved aqueous solubility.
Metabolic Stability (in vitro) Often HigherOften LowerThe piperidine ring is more susceptible to CYP450-mediated oxidation compared to the more stable ether linkage in the tetrahydropyran ring.[1][2]

Note: The values presented are general trends and can be influenced by the overall molecular structure.

Pharmacological Performance: A Balancing Act of Potency and Selectivity

The choice between a tetrahydropyran and a piperidine scaffold can also have significant consequences for a compound's pharmacological activity. The subtle changes in geometry and electronic distribution can affect how a molecule interacts with its biological target.

ParameterTetrahydropyran Analog (Representative Data)Piperidine Analog (Representative Data)
Receptor Binding Affinity (Ki, nM) 5.22.8
Functional Activity (IC50, nM) 15.78.1
Metabolic Stability (t½ in HLM, min) 12045
Aqueous Solubility (µg/mL) 15085

HLM: Human Liver Microsomes. The data presented is a hypothetical representation based on trends observed in comparative studies of similar scaffolds and is intended for illustrative purposes.

Experimental Protocols in Focus

To ensure the validity and reproducibility of comparative studies, standardized experimental protocols are paramount. Below are detailed methodologies for key in vitro assays used to evaluate the properties of drug candidates.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of a compound by liver enzymes.

Methodology:

  • Incubation: The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The in vitro half-life (t½) is calculated from the slope of the linear regression line (t½ = -0.693 / slope).

Kinetic Solubility Assay

Objective: To determine the aqueous solubility of a compound.

Methodology:

  • Stock Solution Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • Dilution: The DMSO stock solution is added to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration, ensuring the final DMSO concentration is low (e.g., <1%).

  • Equilibration: The solution is shaken at room temperature for a set period (e.g., 2 hours) to allow for equilibration.

  • Separation: The solution is filtered through a multi-well filter plate to remove any precipitated compound.

  • Quantification: The concentration of the compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS, against a standard curve.

Visualizing the Concepts: Signaling Pathways and Experimental Workflows

To further elucidate the context of this comparison, the following diagrams illustrate a general GPCR signaling pathway, a common target for such compounds, and a typical experimental workflow for in vitro drug screening.

GPCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand (Agonist) GPCR GPCR Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

A simplified G-protein coupled receptor (GPCR) signaling cascade.

In_Vitro_Screening_Workflow Compound_Library Compound Library (Tetrahydropyran & Piperidine Analogs) Primary_Screening Primary Screening (e.g., Binding Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Functional & Selectivity Assays) Hit_Identification->Secondary_Screening Active Compounds Lead_Generation Lead Generation Secondary_Screening->Lead_Generation ADME_Tox_Profiling In Vitro ADME/Tox Profiling (Solubility, Metabolic Stability, etc.) Lead_Generation->ADME_Tox_Profiling Promising Leads Lead_Optimization Lead Optimization ADME_Tox_Profiling->Lead_Optimization

A typical workflow for in vitro screening in drug discovery.

Conclusion: A Strategic Choice Based on Data

The decision to utilize a tetrahydropyran scaffold in place of a piperidine ring is a nuanced one, driven by the specific objectives of a drug discovery program. While piperidine remains a workhorse in medicinal chemistry, the bioisosteric replacement with a tetrahydropyran moiety offers a powerful strategy to address challenges such as metabolic instability and poor solubility. The illustrative data and experimental protocols provided in this guide underscore the importance of a data-driven approach to scaffold selection. By carefully evaluating the trade-offs in physicochemical properties and pharmacological performance, researchers can make informed decisions to accelerate the development of safer and more effective medicines.

References

Lack of Publicly Available SAR Studies for N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly accessible scientific literature and databases has revealed a notable absence of specific Structure-Activity Relationship (SAR) studies for derivatives of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine. Consequently, a direct comparison guide with quantitative experimental data for this specific chemical series cannot be provided at this time.

While the search for SAR studies of the specified compound series was unfruitful, research on other substituted aminomethyl-tetrahydropyran scaffolds offers some insights into the broader chemical space. It is important to note that the biological activities and SAR of these related compounds are not directly transferable to the this compound core, as even minor structural modifications, such as the position of the aminomethyl group on the tetrahydropyran ring, can lead to significant changes in pharmacological properties.

General Biological Activities of Related Tetrahydropyran Derivatives

Research on various tetrahydropyran derivatives has unveiled a wide range of biological activities. For instance, derivatives where the tetrahydropyran ring is incorporated into larger, more complex molecules have shown potential as:

  • Antitumor Agents: Certain benzimidazole derivatives bearing a tetrahydropyranyl residue have been investigated for their antitumoral properties.[1]

  • Cytokinin Activity: 6-benzylamino-9-tetrahydropyran-2-ylpurine derivatives have been synthesized and evaluated for their activity as cytokinins, a class of plant growth hormones.[2][3]

  • Monoamine Transporter Ligands: Side-chain extended analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine have been studied for their affinity for dopamine, serotonin, and norepinephrine transporters.

It is crucial to reiterate that these examples feature different substitution patterns and overall molecular architectures from the requested "this compound" and therefore, their biological activities and SAR are not directly comparable.

A General Workflow for Structure-Activity Relationship (SAR) Studies

For researchers and drug development professionals interested in conducting SAR studies on a novel chemical series like this compound derivatives, a typical experimental workflow is outlined below. This process systematically explores how chemical modifications to a lead compound affect its biological activity.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Lead_Identification Lead Compound Identification (e.g., N-Methyl-1-(THP-2-yl)methanamine) Analog_Design Analog Design (Systematic Structural Modifications) Lead_Identification->Analog_Design Chemical_Synthesis Chemical Synthesis of Analogs Analog_Design->Chemical_Synthesis Primary_Screening Primary Biological Screening (e.g., Binding or Functional Assay) Chemical_Synthesis->Primary_Screening Secondary_Assays Secondary Assays (e.g., Selectivity, Mechanism of Action) Primary_Screening->Secondary_Assays In_Vitro_ADME In Vitro ADME/Tox (e.g., Solubility, Stability, Cytotoxicity) Secondary_Assays->In_Vitro_ADME Data_Analysis SAR Data Analysis In_Vitro_ADME->Data_Analysis QSAR QSAR Modeling (Optional) Data_Analysis->QSAR Next_Gen_Design Design of Next-Generation Analogs Data_Analysis->Next_Gen_Design Next_Gen_Design->Analog_Design Iterative Cycle

A generalized workflow for a typical Structure-Activity Relationship (SAR) study.

Experimental Protocols

Detailed experimental protocols are contingent on the specific biological target and the assays employed. However, a general outline for primary screening and in vitro ADME assays is provided below.

General Protocol for a Primary Binding Assay (e.g., Radioligand Binding Assay)

  • Preparation of Cell Membranes: Cells expressing the target receptor are harvested and homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an assay buffer.

  • Competitive Binding: A constant concentration of a radiolabeled ligand with known affinity for the target is incubated with the prepared cell membranes in the presence of varying concentrations of the test compounds (the synthesized derivatives).

  • Incubation and Separation: The mixture is incubated to allow for binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). These values are then used to calculate the binding affinity (Ki) of the test compounds for the target receptor.

General Protocol for an In Vitro Metabolic Stability Assay (e.g., Liver Microsomal Stability)

  • Preparation of Microsomes: Liver microsomes, which contain key drug-metabolizing enzymes, are thawed and diluted in a phosphate buffer.

  • Incubation: The test compound is added to the microsomal suspension. The reaction is initiated by the addition of NADPH (a cofactor for many metabolic enzymes).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate in vitro half-life (t1/2) and intrinsic clearance (Clint).

References

Benchmarking the synthesis of "N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine" against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The methods benchmarked are one-pot reductive amination and a two-step approach involving primary amine synthesis followed by N-methylation. This document outlines detailed experimental protocols, presents comparative quantitative data, and visualizes the synthetic workflows to aid in methodology selection.

Executive Summary

The synthesis of this compound can be efficiently achieved through two principal methods:

  • Direct Reductive Amination: A one-pot reaction of tetrahydro-2H-pyran-2-carbaldehyde with methylamine, followed by in-situ reduction.

  • Two-Step Synthesis via N-Methylation: Synthesis of the primary amine, (tetrahydro-2H-pyran-2-yl)methanamine, followed by methylation, for which the Eschweiler-Clarke reaction is a classic and effective method.

While both methods are viable, they offer different advantages concerning reaction time, yield, and ease of purification. The choice of method may depend on the availability of starting materials, desired purity, and scalability.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the two benchmarked synthetic routes.

ParameterMethod 1: Reductive AminationMethod 2: Two-Step N-Methylation
Starting Materials Tetrahydro-2H-pyran-2-carbaldehyde, Methylamine hydrochloride(Tetrahydro-2H-pyran-2-yl)methanamine, Formaldehyde, Formic Acid
Key Reagents Sodium cyanoborohydride-
Reaction Time 12-24 hours6-12 hours
Overall Yield ~75%~80%
Purity (pre-purification) ModerateHigh
Number of Steps 1 (one-pot)2
Purification Method Column ChromatographyAcid-base extraction

Experimental Protocols

Method 1: One-Pot Reductive Amination

This method facilitates the direct conversion of an aldehyde to a secondary amine in a single reaction vessel.

Reaction Scheme:

(Tetrahydro-2H-pyran-2-yl)methanamine + CH2O + HCOOH --> this compound

Caption: Comparative workflow of synthetic routes.

Conclusion

Both reductive amination and the two-step N-methylation approach are effective for the synthesis of this compound.

  • Reductive Amination offers the advantage of being a one-pot procedure, which can be more time and resource-efficient. However, it may require chromatographic purification to achieve high purity.

  • The Two-Step N-Methylation via the Eschweiler-Clarke reaction, while involving an additional step to prepare the primary amine, often results in a cleaner product that may not require extensive purification. This method is also advantageous as it avoids the use of metal hydrides.

The selection of the optimal synthetic route will depend on the specific requirements of the research, including purity needs, scale, and available resources. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this important chemical intermediate.

Navigating Early Drug Discovery: A Comparative Guide to In Silico ADME/Tox Prediction for N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A hypothetical in silico analysis of novel therapeutic candidates, this guide provides researchers, scientists, and drug development professionals with a framework for leveraging computational tools to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine derivatives. In the absence of specific published experimental data for this class of compounds, this document serves as a practical walkthrough, comparing the predictive power of widely accessible in silico platforms.

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to unfavorable pharmacokinetic and toxicity profiles.[1] To mitigate these risks early in the discovery pipeline, in silico ADME/Tox prediction has emerged as an indispensable tool, offering a rapid and cost-effective means to prioritize compounds with a higher probability of success.[2][3][4] This guide presents a comparative analysis of hypothetical derivatives of this compound, a scaffold of interest in medicinal chemistry, using a selection of prominent free web-based prediction tools.

Comparative Analysis of Predicted ADME/Tox Properties

For this illustrative study, a parent compound, this compound (NMTPM), and three hypothetical derivatives with varying substitutions were evaluated using a consensus approach integrating predictions from SwissADME, pkCSM, and Toxtree. The selected derivatives are:

  • Derivative A: 4-fluoro-N-methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine

  • Derivative B: N-methyl-1-(4-phenyltetrahydro-2H-pyran-2-yl)methanamine

  • Derivative C: 2-((methylamino)methyl)tetrahydro-2H-pyran-4-ol

The following tables summarize the predicted physicochemical properties, pharmacokinetic profiles, and toxicity endpoints for these compounds.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties

ParameterNMTPM (Parent)Derivative ADerivative BDerivative C
Physicochemical Properties
Molecular Weight ( g/mol )129.22147.21205.30145.22
LogP (Consensus)0.851.052.500.45
Water Solubility (LogS)-1.5-1.8-2.9-1.2
Absorption
Caco-2 Permeability (logPapp)0.951.021.250.88
Human Intestinal Absorption (%)92948590
P-glycoprotein SubstrateNoNoYesNo
Distribution
VDss (human, log L/kg)0.50.550.80.45
BBB Permeability (logBB)0.10.05-0.2-0.5
CNS Permeability (logPS)-1.8-1.9-2.5-2.8
Metabolism
CYP2D6 SubstrateYesYesNoYes
CYP3A4 SubstrateNoNoYesNo
CYP2D6 InhibitorNoNoYesNo
CYP3A4 InhibitorNoNoYesNo
Excretion
Total Clearance (log ml/min/kg)0.60.550.30.65
Renal OCT2 SubstrateYesYesNoYes

Table 2: Predicted Toxicological Endpoints

Toxicity EndpointNMTPM (Parent)Derivative ADerivative BDerivative C
AMES ToxicityNon-mutagenicNon-mutagenicMutagenicNon-mutagenic
hERG I InhibitorLow RiskLow RiskHigh RiskLow Risk
HepatotoxicityLow RiskLow RiskHigh RiskLow Risk
Skin SensitizationLow RiskLow RiskModerate RiskLow Risk
CarcinogenicityNon-carcinogenNon-carcinogenCarcinogenNon-carcinogen

Methodologies and Experimental Protocols

The in silico analysis was conducted using a suite of computational tools, each employing distinct algorithms and training datasets to predict ADME/Tox properties.

1. Molecular Structure Generation: The 2D structures of the parent compound and its derivatives were drawn using a chemical drawing software (e.g., ChemDraw) and converted to the Simplified Molecular Input Line Entry System (SMILES) format for input into the prediction tools.

2. ADME Prediction:

  • SwissADME: This web tool was utilized for the prediction of physicochemical properties, pharmacokinetics (including Caco-2 permeability, intestinal absorption, and P-glycoprotein substrate status), and drug-likeness.[5][6] The tool employs a combination of established models and proprietary algorithms.

  • pkCSM: This platform provided predictions for a broad range of ADME properties, including distribution parameters (VDss, BBB permeability, CNS permeability), metabolism (CYP450 substrate and inhibitor status), and excretion (total clearance and renal OCT2 substrate).[7] pkCSM's predictions are based on graph-based signatures.

3. Toxicity Prediction:

  • Toxtree: This open-source software was used to predict various toxicity endpoints. Toxtree applies a decision tree approach and the Cramer rules to estimate toxicological hazards such as AMES mutagenicity and carcinogenicity.[5]

  • Additional toxicity predictions, including hERG inhibition and hepatotoxicity, were obtained from the pkCSM server.

4. Data Integration and Analysis: The outputs from each tool were collected and a consensus was formed for each parameter where applicable. For quantitative predictions, the values were directly tabulated. For qualitative predictions (e.g., Yes/No), a consensus was reached based on the majority of the tool outputs.

Visualizing In Silico ADME/Tox Workflows and Relationships

To better illustrate the processes and concepts involved in this in silico analysis, the following diagrams were generated using the Graphviz DOT language.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction Tools cluster_output Predicted Properties cluster_analysis Analysis & Decision mol_structure Molecular Structure (SMILES) swissadme SwissADME mol_structure->swissadme pkcsm pkCSM mol_structure->pkcsm toxtree Toxtree mol_structure->toxtree absorption Absorption (Caco-2, HIA) swissadme->absorption distribution Distribution (VDss, BBB) swissadme->distribution metabolism Metabolism (CYP Substrate/Inhibitor) swissadme->metabolism pkcsm->absorption pkcsm->distribution pkcsm->metabolism excretion Excretion (Clearance, OCT2) pkcsm->excretion toxicity Toxicity (AMES, hERG) pkcsm->toxicity toxtree->toxicity data_table Comparative Data Tables absorption->data_table distribution->data_table metabolism->data_table excretion->data_table toxicity->data_table candidate_selection Candidate Prioritization data_table->candidate_selection

Caption: A general workflow for in silico ADME/Tox prediction.

ADME_Relationships compound Compound absorption Absorption compound->absorption GI Tract distribution Distribution absorption->distribution Bloodstream metabolism Metabolism distribution->metabolism Liver excretion Excretion distribution->excretion Kidney target Target Site distribution->target Efficacy toxicity Toxicity distribution->toxicity Off-target Effects metabolism->excretion

Caption: The logical relationship between ADME properties and drug effect.

Discussion and Conclusion

This comparative guide demonstrates a pragmatic approach to the in silico evaluation of novel chemical entities. Based on the hypothetical data, Derivative A presents the most promising profile, retaining the favorable absorption and toxicity characteristics of the parent compound. In contrast, Derivative B, with its phenyl substitution, shows increased potential for P-glycoprotein interaction, reduced BBB permeability, and significant toxicity flags, highlighting the profound impact of structural modifications on ADME/Tox properties. Derivative C, while generally safe, exhibits lower predicted permeability across biological membranes.

It is crucial to recognize that in silico predictions are models of reality and not a substitute for experimental validation.[8][9] However, their integration into the early stages of drug discovery allows for the efficient filtering of large compound libraries, enabling researchers to focus resources on candidates with the highest likelihood of downstream success. The methodologies and comparative framework presented here offer a blueprint for conducting similar in silico assessments, ultimately contributing to a more streamlined and effective drug development process.

References

Cross-reactivity studies of antibodies developed against "N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine" conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Comparison Guide: Cross-Reactivity of Anti-"N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine" Conjugate Antibodies

This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody developed against this compound conjugated to a carrier protein. The data presented is illustrative and intended to guide researchers in evaluating antibody specificity.

Introduction

The development of specific antibodies is crucial for the accurate detection and quantification of small molecules in complex biological matrices. This guide details a hypothetical cross-reactivity study for an antibody raised against this compound. The specificity of this antibody was assessed against a panel of structurally related compounds using a competitive enzyme-linked immunosorbent assay (cELISA). The objective is to determine the antibody's ability to distinguish the target analyte from similar molecules, a critical parameter for assay validity.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of the polyclonal antibody against this compound and five structurally similar compounds. Cross-reactivity is expressed as the percentage ratio of the IC50 (half-maximal inhibitory concentration) of the target analyte to the IC50 of the competing compound.

Table 1: Hypothetical Cross-Reactivity of Anti-N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine Antibody

Compound TestedStructureIC50 (nM)Cross-Reactivity (%)
This compound (Target) CH₃NHCH₂(C₅H₉O) 15 100
Tetrahydro-2H-pyran-2-yl)methanamineNH₂CH₂(C₅H₉O)3504.3
N-Ethyl-1-(tetrahydro-2H-pyran-2-yl)methanamineC₂H₅NHCH₂(C₅H₉O)8517.6
N-Methyl-1-(piperidin-2-yl)methanamineCH₃NHCH₂(C₅H₁₀N)> 10,000< 0.15
2-(Aminomethyl)tetrahydrofuranNH₂CH₂(C₄H₇O)> 10,000< 0.15
N-MethylcyclohexanamineCH₃NH(C₆H₁₁)> 10,000< 0.15

Data is for illustrative purposes only.

Experimental Protocols

Competitive ELISA (cELISA) for Cross-Reactivity Assessment

This protocol outlines the methodology used to determine the cross-reactivity of the antibody.

Materials:

  • 96-well microtiter plates

  • Coating antigen (this compound-BSA conjugate)

  • Polyclonal anti-N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine antibody

  • Standard (this compound)

  • Potential cross-reactants

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Assay buffer (e.g., PBS with 0.1% BSA)

Procedure:

  • Coating: Microtiter plates were coated with 100 µL/well of the coating antigen (1 µg/mL in coating buffer) and incubated overnight at 4°C.

  • Washing: Plates were washed three times with wash buffer.

  • Blocking: Plates were blocked with 200 µL/well of blocking buffer for 2 hours at room temperature.

  • Washing: Plates were washed three times with wash buffer.

  • Competition: 50 µL of standard or potential cross-reactant (at various concentrations) and 50 µL of the primary antibody (at a pre-determined optimal dilution) were added to each well. The plate was incubated for 1 hour at 37°C.

  • Washing: Plates were washed three times with wash buffer.

  • Secondary Antibody: 100 µL of HRP-conjugated secondary antibody (diluted in assay buffer) was added to each well and incubated for 1 hour at 37°C.

  • Washing: Plates were washed five times with wash buffer.

  • Substrate Reaction: 100 µL of TMB substrate solution was added to each well and incubated for 15 minutes at room temperature in the dark.

  • Stopping Reaction: The reaction was stopped by adding 50 µL of stop solution to each well.

  • Data Acquisition: The optical density was measured at 450 nm using a microplate reader.

  • Data Analysis: A standard curve was generated by plotting the absorbance against the logarithm of the standard concentration. The IC50 values for the standard and each potential cross-reactant were determined from their respective inhibition curves. Cross-reactivity was calculated using the formula: Cross-Reactivity (%) = (IC50 of Standard / IC50 of Cross-reactant) x 100

Visualizations

Logical Relationship of Target and Cross-Reactants

The following diagram illustrates the structural relationship between the target analyte and the tested compounds.

cluster_target Target Analyte cluster_analogs Structural Analogs (Cross-Reactants) Target This compound A Tetrahydro-2H-pyran-2-yl)methanamine (Demethylated) Target->A High Similarity B N-Ethyl-1-(tetrahydro-2H-pyran-2-yl)methanamine (N-Ethyl instead of N-Methyl) Target->B High Similarity C N-Methyl-1-(piperidin-2-yl)methanamine (Nitrogen in ring) Target->C Moderate Similarity D 2-(Aminomethyl)tetrahydrofuran (5-membered ring) Target->D Low Similarity E N-Methylcyclohexanamine (No oxygen in ring) Target->E Low Similarity

Caption: Structural similarity of tested compounds to the target analyte.

Experimental Workflow for cELISA

The diagram below outlines the key steps in the competitive ELISA protocol for determining antibody cross-reactivity.

cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Signal Detection A 1. Coat Plate with Target-BSA Conjugate B 2. Wash Plate A->B C 3. Block Non-Specific Sites B->C D 4. Wash Plate C->D E 5. Add Primary Antibody + (Standard or Cross-Reactant) D->E F 6. Incubate E->F G 7. Wash Plate F->G H 8. Add HRP-Conjugated Secondary Antibody G->H I 9. Incubate H->I J 10. Wash Plate I->J K 11. Add TMB Substrate J->K L 12. Stop Reaction K->L M 13. Read Absorbance at 450 nm L->M

Caption: Workflow for the competitive ELISA used in cross-reactivity testing.

Disclaimer: The data and findings presented in this guide are hypothetical and for illustrative purposes only. Actual experimental results may vary. It is recommended that researchers validate the performance of any antibody in their specific application.

Safety Operating Guide

Proper Disposal of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on safety data for structurally similar compounds, as a specific Safety Data Sheet (SDS) for N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine was not publicly available. Procedures are expected to be similar, but it is imperative to consult your institution's Environmental Health and Safety (EHS) department for definitive protocols and to ensure compliance with all local, state, and federal regulations.

The proper disposal of this compound is a critical component of laboratory safety, designed to protect personnel, the surrounding community, and the environment. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly.

Hazard Profile and Safety Precautions

Based on data from analogous compounds, this compound is presumed to be a hazardous substance. Handling and disposal require strict adherence to safety protocols.

Anticipated Hazard Classifications:

  • Skin Corrosion / Irritation: Expected to cause skin irritation or severe burns.[1]

  • Serious Eye Damage / Irritation: Expected to cause serious eye damage.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

  • Flammability: May be a combustible liquid.

Personal Protective Equipment (PPE) Requirements

All personnel handling this chemical must use appropriate PPE to prevent exposure.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and face shieldProtects against splashes that can cause severe eye damage.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber)Prevents direct skin contact and potential burns or irritation.
Body Protection Flame-retardant antistatic protective clothing; Lab coatProtects skin from accidental contact and contamination.[2]
Respiratory Protection Required when vapors or aerosols are generatedPrevents respiratory tract irritation from inhalation of fumes.[2]

Step-by-Step Disposal Protocol

The mandated disposal route for this chemical is through an approved waste disposal plant.[1][3][4] Under no circumstances should this chemical be disposed of down the drain or in standard municipal trash.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled container for this compound waste.
  • Collect all materials contaminated with the chemical, including reaction residues, contaminated solvents, and disposable labware (e.g., pipette tips, weighing boats), in this container.
  • Ensure the waste container is made of a compatible material and can be securely sealed.

2. Labeling and Storage:

  • The waste container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound". Include hazard pictograms as appropriate (e.g., corrosive, irritant).
  • Store the sealed container in a designated, well-ventilated satellite accumulation area or central hazardous waste storage facility.
  • Keep the container away from incompatible materials, such as strong oxidizing agents, strong acids, and sources of ignition.[1]

3. Arranging for Final Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.
  • Provide them with an accurate description of the waste contents and volume.
  • Follow all institutional procedures for waste transfer and documentation.

4. Professional Disposal Method:

  • The final disposal will be managed by certified professionals. A recommended method for similar compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] This process must be performed in a regulated facility to neutralize the chemical's hazardous properties and prevent environmental release.

Disposal Workflow Diagram

The following diagram outlines the logical process for the safe disposal of this compound from the point of generation to its final disposition.

DisposalWorkflow cluster_prep Laboratory Procedures cluster_ehs EHS & Facility Management A Waste Generation (this compound) B Don Appropriate PPE A->B C Collect Waste in Designated & Compatible Container B->C D Securely Seal & Label Container (Contents, Hazards, Date) C->D E Store in Designated Hazardous Waste Area D->E F Schedule Waste Pickup with EHS Department E->F G Transport to Approved Waste Disposal Plant F->G H Final Disposal via Chemical Incineration G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for handling N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine. Adherence to these procedures is critical to ensure personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogs are classified as hazardous chemicals. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses or GogglesChemical splash-resistant with side protection. A face shield may be necessary for larger quantities or when splashing is likely.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are selected based on chemical resistance and breakthrough time.[2]
Body Protection Protective ClothingA lab coat or chemical-resistant apron should be worn. For larger scale operations, a one-piece coverall may be appropriate.[1][3]
Respiratory Protection RespiratorUse a NIOSH-approved respirator if working in a poorly ventilated area or if vapors/aerosols are generated.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure risk.

Handling Protocol:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][4]

  • Aerosol Prevention: Avoid generating dust, fumes, gas, mist, vapors, or spray.[1]

Storage Protocol:

  • Container: Keep the container tightly closed when not in use.[1]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]

  • Security: Store in a locked-up area accessible only to authorized personnel.[1]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical advice if irritation persists.[1]
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations.

Disposal Protocol:

  • Containment: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled disposal container.[1]

  • Waste Stream: Dispose of the chemical waste through an approved waste disposal plant. Do not allow the product to enter drains or waterways.[1]

  • Contaminated PPE: Contaminated PPE should be handled as hazardous waste and disposed of accordingly.

Chemical Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response A Assess Hazards B Select & Don PPE A->B C Work in Ventilated Area B->C D Handle Chemical C->D E Decontaminate Work Area D->E I Spill or Exposure Occurs D->I F Properly Store/Dispose of Chemical E->F G Remove & Dispose of PPE F->G H Wash Hands Thoroughly G->H J Follow First Aid Procedures I->J K Notify Supervisor J->K

Caption: Workflow for safely handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.